Product packaging for Etc-159(Cat. No.:CAS No. 1638250-96-0)

Etc-159

Cat. No.: B607375
CAS No.: 1638250-96-0
M. Wt: 391.4 g/mol
InChI Key: QTRXIFVSTWXRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Porcupine Inhibitor ETC-159 is an orally bioavailable inhibitor of the membrane-bound O-acyltransferase (MBOAT) porcupine (PORCN), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits PORCN in the endoplasmic reticulum (ER), which blocks post-translational palmitoylation of Wnt ligands and inhibits their secretion. This prevents the activation of Wnt ligands, interferes with Wnt-mediated signaling, and inhibits cell growth in Wnt-driven tumors. Porcupine catalyzes the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion. Wnt signaling is dysregulated in a variety of cancers.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
orally available PORCN, an endoplasmic reticulum resident enzyme that post-translationally palmitoleates

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N7O3 B607375 Etc-159 CAS No. 1638250-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRXIFVSTWXRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638250-96-0
Record name ETC-159
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETC-159
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The PORCN Inhibitor ETC-159: A Deep Dive into its Mechanism of Action in the Wnt Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. ETC-159 is a potent, orally bioavailable small molecule inhibitor that targets the Wnt pathway at a critical upstream juncture. Developed through a collaboration between Duke-NUS Medical School and the Agency for Science, Technology, and Research (A*STAR) in Singapore, this compound has progressed into clinical trials for a variety of solid tumors, including colorectal, ovarian, endometrial, and pancreatic cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Upstream Inhibition of Wnt Signaling

This compound exerts its anti-cancer effects by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a post-translational modification that is critical for their secretion and subsequent binding to Frizzled receptors on target cells. By inhibiting PORCN, this compound effectively prevents the secretion of all 19 Wnt ligands, leading to a comprehensive shutdown of Wnt signaling. This upstream inhibition prevents the stabilization and nuclear translocation of β-catenin, a key downstream effector of the canonical Wnt pathway. The result is the downregulation of Wnt target genes that drive cancer cell proliferation, survival, and stemness.[1][2]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Wnt Target Genes (e.g., AXIN2, c-Myc) TCF_LEF->TargetGenes Activates Transcription PORCN PORCN PORCN->Wnt Palmitoylates (Essential for Secretion) ETC159 This compound ETC159->PORCN Inhibits

Caption: Mechanism of this compound in the Canonical Wnt Signaling Pathway.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibition of Wnt signaling in various in vitro assays. A key assay used to quantify the activity of Wnt pathway inhibitors is the SuperTOPFlash (STF) reporter assay, which measures β-catenin/TCF-mediated transcription. In HEK293 cells, this compound inhibits β-catenin reporter activity with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[3] Furthermore, it has been shown to inhibit mouse PORCN with an IC50 of 18.1 nM.[3]

Parameter Cell Line/System Value Reference
IC50 (β-catenin reporter activity) HEK2932.9 nM[3]
IC50 (mouse PORCN) HT-108018.1 nM[3]
IC50 (Xenopus PORCN) HT-108070 nM[3]
In Vivo Efficacy

Preclinical studies in various animal models have demonstrated the in vivo efficacy of this compound. In patient-derived xenograft (PDX) models of colorectal cancer with R-spondin (RSPO) fusions, which lead to Wnt pathway hyperactivation, this compound treatment resulted in significant tumor growth inhibition and induced cellular differentiation.[4] Studies in osteosarcoma xenografts showed that this compound treatment led to decreased β-catenin levels, increased tumor necrosis, and reduced vascularity.[2][5]

Parameter Animal Model Value Reference
Tmax (5 mg/kg, oral) Mouse~0.5 h[6]
Bioavailability (oral) Mouse100%[6]
Half-life (t1/2) Mouse~1.18 h[6]

Clinical Studies

This compound entered first-in-human clinical trials in 2015.[7] Phase 1A studies established the safety and recommended Phase 2 dose of this compound as a monotherapy.[7] Phase 1B trials are ongoing to evaluate this compound as a monotherapy in genetically defined patient populations (e.g., colorectal cancer with RSPO fusions) and in combination with other anti-cancer agents like the immune checkpoint inhibitor pembrolizumab.[8]

Pharmacodynamic biomarkers are crucial for assessing the on-target activity of this compound in patients. The expression of AXIN2, a direct target of Wnt/β-catenin signaling, is monitored in hair follicles and whole blood as a minimally invasive method to determine target engagement.[1] A reduction in AXIN2 mRNA levels indicates successful inhibition of the Wnt pathway. Additionally, serum levels of β-CTX, a bone turnover marker, are monitored, as Wnt signaling is involved in bone homeostasis.[1]

Trial Phase Status Patient Population Key Findings/Endpoints Reference
Phase 1A CompletedAdvanced solid tumorsDetermined safety, MTD, pharmacokinetics, and pharmacodynamics. Showed on-target Wnt inhibition.[7]
Phase 1B OngoingGenetically defined solid tumors (e.g., MSS colorectal, endometrial, ovarian cancers)Evaluating efficacy as monotherapy and in combination with pembrolizumab.[8]

Detailed Experimental Protocols

Wnt/β-catenin Reporter Assay (STF Assay)

This protocol is a standard method for quantifying canonical Wnt pathway activation.

  • Cell Culture: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: After 24 hours, transfect the cells with a mixture of the SuperTOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (DMSO).

  • Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Patient-Derived Xenograft (PDX) Model Studies

This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound in PDX models.

cluster_workflow Preclinical Experimental Workflow for this compound start Patient Tumor Sample Acquisition implant Implantation into Immunocompromised Mice start->implant growth Tumor Growth and Passaging implant->growth cohort Cohort Formation (Tumor Volume Matched) growth->cohort treatment Treatment with this compound or Vehicle Control cohort->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring harvest Tumor and Tissue Harvesting monitoring->harvest analysis Pharmacodynamic and Histological Analysis harvest->analysis

Caption: Workflow for Preclinical Evaluation of this compound in PDX Models.
  • Animal Models: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent graft rejection.

  • Tumor Implantation: Surgically implant fresh or cryopreserved patient tumor fragments subcutaneously into the flanks of the mice.

  • Tumor Growth and Passaging: Monitor tumor growth using calipers. Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged into new cohorts of mice.

  • Cohort Formation: When tumors in a cohort reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (formulated in a suitable vehicle) or vehicle control to the mice via oral gavage at the desired dose and schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., qRT-PCR for AXIN2, immunohistochemistry for β-catenin) and histological evaluation.

AXIN2 mRNA Quantification by qRT-PCR

This protocol describes the measurement of AXIN2 mRNA levels from patient hair follicles.

  • Sample Collection: Pluck 5-10 hairs with follicles from the patient's scalp.

  • RNA Extraction: Immediately place the follicles in a lysis buffer and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with specific primers and a probe for AXIN2 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of AXIN2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a baseline sample.

Clinical Trial Design Overview

The clinical development of this compound has followed a standard path from dose-escalation studies to expansion cohorts in specific patient populations.

cluster_design Clinical Trial Design for this compound phase1a Phase 1A: Dose Escalation phase1b_mono Phase 1B: Monotherapy Expansion (Genetically Selected) phase1a->phase1b_mono phase1b_combo Phase 1B: Combination Therapy (e.g., with Pembrolizumab) phase1a->phase1b_combo endpoints Primary Endpoints: - Safety & Tolerability - MTD / RP2D - Efficacy (ORR, PFS) phase1b_mono->endpoints phase1b_combo->endpoints

References

The PORCN Inhibitor ETC-159: A Technical Guide to its Attenuation of β-catenin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ETC-159, a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), and its consequential effects on the canonical Wnt/β-catenin signaling pathway. This document details the mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes critical pathways and workflows to support further research and development in oncology and other Wnt-driven diseases.

Introduction to this compound and the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of this pathway, often through mutations that lead to the stabilization and nuclear accumulation of β-catenin, is a hallmark of numerous cancers, including a significant subset of colorectal, pancreatic, and ovarian cancers.[3][4][5] this compound is a novel therapeutic agent developed to target this pathway at an upstream checkpoint.[3][5][6]

This compound functions by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[7] PORCN mediates the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion and subsequent binding to Frizzled receptors on target cells.[3][5] By inhibiting PORCN, this compound effectively prevents the secretion of all Wnt ligands, leading to a comprehensive blockade of Wnt-dependent signaling.[6]

Mechanism of Action: Inhibition of Wnt Secretion

The primary mechanism of action of this compound is the targeted inhibition of PORCN. This blockade of Wnt ligand secretion leads to a cascade of downstream effects that ultimately suppress the canonical Wnt/β-catenin signaling pathway. In the absence of secreted Wnt ligands, the "destruction complex," comprising Axin, APC, GSK3β, and CK1α, remains active. This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[8] Consequently, the nuclear translocation of β-catenin is prevented, and the transcription of Wnt target genes, such as AXIN2 and LEF1, is suppressed.[3][8]

Caption: Mechanism of action of this compound in inhibiting the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

ParameterCell Line/SystemIC50 ValueReference
β-catenin Reporter ActivitySTF3A cells2.9 nM[9][10]
Mouse PORCN InhibitionN/A18.1 nM[9][10]
Xenopus Porcn InhibitionN/A70 nM[9][10]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterDoseValueReference
Oral Bioavailability5 mg/kg100%[9]
Time to Maximum Concentration (Tmax)5 mg/kg~0.5 h[9]
Plasma Half-lifeN/A~1.18 h[10]

Table 3: Phase 1 Clinical Trial Information for this compound

ParameterDetailsReference
Dosing RegimenOrally, once every other day in a 28-day cycle[2]
Tolerated DosesDose escalation was ongoing at 30 mg as of Jan 2017[2]
Dose-Limiting ToxicityHyperbilirubinaemia at 16 mg[2]
Common Adverse Events (≥20%)Vomiting (32%), anorexia and fatigue (31%), dysgeusia and constipation (25%)[2]
Pharmacodynamic EffectsReduction of AXIN2 mRNA levels in whole blood and hair follicles observed from 4 mg onwards[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard laboratory techniques.

TOPFlash/FOPFlash Reporter Assay for β-catenin Activity

This assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway.

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.

    • After 24 hours, co-transfect cells with Super 8xTOPFlash (or FOPFlash as a negative control) and a Renilla luciferase normalization control plasmid using a suitable transfection reagent.

  • This compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

    • In experiments investigating Wnt stimulation, add recombinant Wnt3a (100 ng/mL) to the medium.

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in reporter activity relative to the vehicle-treated control.

Western Blot Analysis for β-catenin

This protocol details the detection of β-catenin protein levels.

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Immunohistochemistry for β-catenin in Tumor Tissue

This method visualizes the localization and expression of β-catenin in tissue sections.

  • Tissue Preparation:

    • Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-µm thick sections and mount them on charged slides.

  • Antigen Retrieval and Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with 5% normal goat serum.

    • Incubate with a primary antibody against β-catenin overnight at 4°C.

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate, clear, and mount the slides.

    • Capture images using a light microscope and analyze the intensity and localization of β-catenin staining.

In Vivo Efficacy Studies in Mouse Models

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in vivo.

In_Vivo_Efficacy_Workflow start Start tumor_implantation Tumor Implantation (e.g., PDX or cell line xenograft) start->tumor_implantation tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) tumor_implantation->tumor_growth randomization Randomize Mice into Treatment and Vehicle Groups tumor_growth->randomization treatment Administer this compound (e.g., oral gavage) or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight (e.g., twice weekly) treatment->monitoring endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint tissue_collection Collect Tumors and Tissues for Pharmacodynamic Analysis endpoint->tissue_collection data_analysis Analyze Tumor Growth Inhibition and Biomarker Changes tissue_collection->data_analysis end End data_analysis->end

Caption: A representative workflow for in vivo efficacy studies of this compound.

  • Animal Models:

    • Use immunodeficient mice (e.g., NOD/SCID) for patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models with Wnt-dependent cancer cells.

  • Tumor Implantation and Growth:

    • Implant tumor fragments or inject a suspension of cancer cells subcutaneously into the flanks of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study, collect tumors for analysis of Wnt pathway biomarkers (e.g., β-catenin, AXIN2) by immunohistochemistry, western blotting, or qPCR.

Preclinical and Clinical Findings

Preclinical studies have demonstrated the remarkable efficacy of this compound in various Wnt-addicted cancer models. In patient-derived xenografts of colorectal cancers with RSPO fusions, this compound treatment led to significant tumor regression.[3][6] Furthermore, in osteosarcoma xenografts, this compound not only decreased β-catenin levels but also induced tumor necrosis and reduced vascularity.[8][11] Mechanistically, RNA sequencing of this compound-treated tumors revealed a significant remodeling of the transcriptome, with a decrease in the expression of genes related to the cell cycle, stemness, and proliferation, and an increase in differentiation markers.[3][5]

A first-in-human Phase 1 clinical trial of this compound established its safety and tolerability at doses that inhibit Wnt signaling.[1][2] Pharmacodynamic assessments confirmed on-target activity, as evidenced by the reduction of AXIN2 mRNA levels in patients.[2] While no objective responses were observed in this initial study, two patients with colorectal and peritoneal carcinoma experienced stable disease for an extended period.[1][2] Ongoing clinical trials are further evaluating this compound as a monotherapy in genetically defined patient populations and in combination with other anti-cancer agents, such as immune checkpoint inhibitors.[12][13][14]

Conclusion

This compound is a potent, orally bioavailable inhibitor of PORCN that effectively suppresses the Wnt/β-catenin signaling pathway by blocking the secretion of Wnt ligands. Preclinical data strongly support its anti-tumor activity in Wnt-dependent cancers, and early clinical data have demonstrated a manageable safety profile and on-target activity. The information compiled in this technical guide provides a comprehensive resource for researchers and drug developers working to advance our understanding and therapeutic application of Wnt pathway inhibitors like this compound. Further investigation is warranted to identify predictive biomarkers for patient selection and to explore rational combination strategies to enhance the clinical efficacy of this promising therapeutic agent.

References

The Pharmacodynamics of ETC-159: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETC-159 is a novel, orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands. By targeting PORCN, this compound effectively abrogates Wnt signaling, a pathway frequently dysregulated in a variety of human cancers, including those of the colorectum, ovary, and pancreas. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action: Inhibition of Wnt Signaling

This compound exerts its anti-tumor activity by inhibiting PORCN, thereby preventing the palmitoylation of Wnt proteins. This post-translational modification is critical for the binding of Wnt ligands to their carrier protein, Wntless (WLS), and their subsequent secretion into the extracellular space. In the absence of secreted Wnt, the canonical Wnt/β-catenin signaling pathway is suppressed. This leads to the degradation of β-catenin, preventing its translocation to the nucleus and the subsequent transcription of Wnt target genes involved in cell proliferation, differentiation, and survival.[1][2][3][4]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD LRP LRP5/6 Wnt->LRP PORCN PORCN Wnt->PORCN Palmitoylation DVL Dishevelled (DVL) FZD->DVL LRP->DVL PORCN->Wnt Secretion ETC159 This compound ETC159->PORCN Inhibition DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->DestructionComplex Inhibition beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylation beta_catenin_ub Ubiquitinated β-catenin beta_catenin_cyto->beta_catenin_ub Ubiquitination beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation Proteasome Proteasome beta_catenin_ub->Proteasome Degradation TCFLEF TCF/LEF beta_catenin_nuc->TCFLEF Binding TargetGenes Wnt Target Genes (e.g., AXIN2, MYC) TCFLEF->TargetGenes Transcription

Figure 1: this compound Inhibition of the Canonical Wnt Signaling Pathway.

Quantitative Pharmacodynamic Data

The potency and activity of this compound have been characterized in various preclinical models. The following tables summarize key quantitative data.

ParameterCell Line/SystemValueReference
IC50 (β-catenin reporter activity) STF3A cells2.9 nM[1][5]
IC50 (Porcupine inhibition) Mouse PORCN18.1 nM[1][6]
IC50 (Porcupine inhibition) Xenopus PORCN70 nM[1][6]
IC50 (Colony formation) PA-1 teratocarcinoma cells35 nM[6]

Table 1: In Vitro Potency of this compound

BiomarkerTissue/FluidEffectDose LevelReference
Axin2 mRNA Hair FolliclesReduction≥ 4 mg[3][4][7]
Axin2 mRNA Whole BloodReduction≥ 4 mg[3][4]
β-catenin Osteosarcoma XenograftsMarked DecreaseNot Specified[2][8]
Serum β-CTX Human PlasmaDoubling≥ 4 mg[3][4]

Table 2: In Vivo and Clinical Pharmacodynamic Biomarkers

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical and clinical evaluation of this compound are provided below.

β-Catenin Reporter Assay

Objective: To determine the in vitro potency of this compound in inhibiting Wnt/β-catenin signaling.

Methodology:

  • HEK293 cells are transfected with a SuperTOPFlash (STF) reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene.

  • Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for 16 hours.

  • Wnt signaling is induced by the addition of purified Wnt3a protein or by co-transfection with a Wnt3a expression plasmid.

  • Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luciferase activity compared to the vehicle-treated control.[9]

Immunohistochemistry (IHC) for β-catenin

Objective: To assess the in vivo effect of this compound on β-catenin levels in tumor tissue.

Methodology:

  • Tumor xenografts from vehicle- and this compound-treated animals are harvested, fixed in formalin, and embedded in paraffin.

  • 5 µm sections are cut and mounted on glass slides.

  • Slides are deparaffinized and rehydrated through a series of xylene and ethanol washes.

  • Antigen retrieval is performed by heating the slides in a citrate buffer.

  • Sections are blocked with a protein-blocking solution to prevent non-specific antibody binding.

  • Slides are incubated with a primary antibody specific for β-catenin.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

  • The signal is developed using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of antigen localization.

  • Sections are counterstained with hematoxylin to visualize cell nuclei.

  • Staining intensity and localization of β-catenin are evaluated by microscopy.[2]

Axin2 mRNA Quantification in Hair Follicles

Objective: To non-invasively monitor the pharmacodynamic effect of this compound in patients.

Methodology:

  • Hair follicles are collected from patients at baseline and at various time points during treatment with this compound.

  • Total RNA is extracted from the hair follicles using a suitable RNA isolation kit.

  • The concentration and purity of the extracted RNA are determined by spectrophotometry.

  • RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

  • Quantitative real-time PCR (qPCR) is performed using primers and probes specific for Axin2 and a reference gene (e.g., GAPDH).

  • The relative expression of Axin2 mRNA is calculated using the ΔΔCt method, normalized to the reference gene and compared to baseline levels.[7][10]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials reporter_assay β-catenin Reporter Assay (IC50 Determination) xenograft Tumor Xenograft Models reporter_assay->xenograft Informs in vivo studies western_blot Western Blot (β-catenin levels) western_blot->xenograft Confirms mechanism ihc IHC for β-catenin (in vivo target engagement) xenograft->ihc Tissue analysis phase1a Phase 1A (Safety & Dose Finding) xenograft->phase1a Supports clinical translation phase1b Phase 1B (Efficacy & Safety) phase1a->phase1b Determines dose for expansion hair_follicle Hair Follicle Biopsy (Axin2 mRNA) phase1b->hair_follicle PD monitoring blood_sample Blood Sample (β-CTX levels) phase1b->blood_sample PD monitoring

Figure 2: Experimental Workflow for the Pharmacodynamic Investigation of this compound.

Clinical Development and Future Directions

This compound has progressed through Phase 1A and 1B clinical trials, demonstrating a manageable safety profile and evidence of on-target activity.[7][11] The dose-escalation portion of the Phase 1B trial has been completed, and a safe dose for combination therapy with the immune checkpoint inhibitor pembrolizumab has been established.[10]

Current clinical investigations are focused on two patient populations:

  • Monotherapy: Microsatellite stable (MSS) colorectal cancer (CRC) patients with RSPO fusions, a genetic alteration that hyperactivates the Wnt pathway.[7][10]

  • Combination Therapy: MSS CRC patients without RSPO fusions, as well as patients with MSS endometrial and ovarian cancers, in combination with pembrolizumab.[7][10]

The combination of this compound with immunotherapy is based on preclinical data suggesting a synergistic effect, where inhibition of Wnt signaling may enhance the infiltration and activity of tumor-killing immune cells.[11]

Future research will likely focus on further elucidating the mechanisms of resistance to this compound, identifying additional predictive biomarkers for patient selection, and exploring its potential in other Wnt-driven malignancies. The anti-angiogenic properties of this compound observed in osteosarcoma models also warrant further investigation.[2][8]

Conclusion

This compound is a potent and selective inhibitor of PORCN with a well-defined mechanism of action and clear evidence of on-target pharmacodynamic effects in both preclinical models and clinical trials. The use of minimally invasive biomarkers such as Axin2 mRNA in hair follicles provides a valuable tool for monitoring drug activity in patients. Ongoing clinical studies will further define the therapeutic potential of this compound as both a monotherapy and in combination with other anti-cancer agents for the treatment of Wnt-driven cancers.

References

ETC-159: A Technical Guide to its Impact on Cancer Stem Cell Renewal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETC-159 is a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands.[1][2][3][4] By inhibiting PORCN, this compound effectively blocks Wnt signaling, a pathway frequently dysregulated in various cancers and crucial for the maintenance and renewal of cancer stem cells (CSCs).[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on CSC renewal, and detailed experimental protocols for evaluating its efficacy.

Introduction: The Role of Wnt Signaling in Cancer Stem Cells

The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, and migration.[2][3] In numerous cancers, aberrant Wnt signaling, often due to mutations in pathway components, leads to the stabilization and nuclear accumulation of β-catenin.[5] Nuclear β-catenin acts as a transcriptional co-activator, driving the expression of genes involved in cell cycle progression, proliferation, and the maintenance of a stem-like state.[1]

Cancer stem cells, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are thought to be major drivers of tumor initiation, progression, metastasis, and therapeutic resistance. The Wnt/β-catenin pathway is a key regulator of CSC properties.[6] Therefore, targeting this pathway presents a promising therapeutic strategy for eradicating CSCs and improving clinical outcomes.

This compound, by inhibiting the secretion of Wnt ligands, effectively suppresses both autocrine and paracrine Wnt signaling, leading to a reduction in nuclear β-catenin and the downregulation of its target genes.[1] This mechanism of action makes this compound a compelling candidate for targeting Wnt-driven cancers and impacting the CSC population.[5][7]

Mechanism of Action of this compound

This compound's primary molecular target is Porcupine (PORCN), an enzyme residing in the endoplasmic reticulum. PORCN catalyzes the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins, a critical post-translational modification for their secretion and biological activity.[5] By inhibiting PORCN, this compound prevents the acylation of Wnt ligands, leading to their retention within the cell and subsequent degradation. This effectively shuts down the initiation of the Wnt signaling cascade at its source.

ETC-159_Mechanism_of_Action cluster_0 Endoplasmic Reticulum cluster_1 Extracellular Space cluster_2 Target Cell Wnt Wnt PORCN PORCN Wnt->PORCN Palmitoleoylated Wnt Palmitoleoylated Wnt PORCN->Palmitoleoylated Wnt Palmitoleoylation This compound This compound This compound->PORCN Inhibition Acyl-CoA Acyl-CoA Acyl-CoA->PORCN Secreted Wnt Secreted Wnt Palmitoleoylated Wnt->Secreted Wnt Secretion Frizzled Receptor Frizzled Receptor Secreted Wnt->Frizzled Receptor β-catenin Destruction Complex β-catenin Destruction Complex Frizzled Receptor->β-catenin Destruction Complex Inhibition β-catenin β-catenin β-catenin Destruction Complex->β-catenin Degradation Nucleus Nucleus β-catenin->Nucleus TCF/LEF TCF/LEF Nucleus->TCF/LEF Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes Activation ETC-159_Impact_on_CSC This compound This compound PORCN Inhibition PORCN Inhibition This compound->PORCN Inhibition Decreased Wnt Secretion Decreased Wnt Secretion PORCN Inhibition->Decreased Wnt Secretion Wnt/β-catenin Pathway Inhibition Wnt/β-catenin Pathway Inhibition Decreased Wnt Secretion->Wnt/β-catenin Pathway Inhibition Decreased Nuclear β-catenin Decreased Nuclear β-catenin Wnt/β-catenin Pathway Inhibition->Decreased Nuclear β-catenin Induction of Differentiation Induction of Differentiation Wnt/β-catenin Pathway Inhibition->Induction of Differentiation Downregulation of CSC Genes (e.g., LGR5, AXIN2) Downregulation of CSC Genes (e.g., LGR5, AXIN2) Decreased Nuclear β-catenin->Downregulation of CSC Genes (e.g., LGR5, AXIN2) Reduced CSC Self-Renewal Reduced CSC Self-Renewal Downregulation of CSC Genes (e.g., LGR5, AXIN2)->Reduced CSC Self-Renewal Tumor Growth Inhibition Tumor Growth Inhibition Reduced CSC Self-Renewal->Tumor Growth Inhibition Induction of Differentiation->Tumor Growth Inhibition Prevention of Tumor Recurrence Prevention of Tumor Recurrence Tumor Growth Inhibition->Prevention of Tumor Recurrence Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Sphere Formation Assay Sphere Formation Assay This compound Treatment->Sphere Formation Assay Western Blot (β-catenin) Western Blot (β-catenin) This compound Treatment->Western Blot (β-catenin) ALDH Activity Assay ALDH Activity Assay This compound Treatment->ALDH Activity Assay Patient Tumor Tissue Patient Tumor Tissue PDX Model Generation PDX Model Generation Patient Tumor Tissue->PDX Model Generation This compound Administration This compound Administration PDX Model Generation->this compound Administration Tumor Growth Measurement Tumor Growth Measurement This compound Administration->Tumor Growth Measurement Post-treatment Analysis Post-treatment Analysis Tumor Growth Measurement->Post-treatment Analysis IHC (β-catenin, Ki67) IHC (β-catenin, Ki67) Post-treatment Analysis->IHC (β-catenin, Ki67) RNA Sequencing RNA Sequencing Post-treatment Analysis->RNA Sequencing

References

Initial Clinical Trial Findings for ETC-159: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial clinical trial findings for ETC-159, a novel, orally available small molecule inhibitor of Porcupine (PORCN). This compound targets the Wnt signaling pathway, which is implicated in the proliferation and differentiation of various cancers. This document synthesizes data from early-phase clinical trials, focusing on pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy.

Core Mechanism of Action

This compound is a potent inhibitor of PORCN, an enzyme essential for the palmitoylation and subsequent secretion of Wnt ligands.[1] By inhibiting PORCN, this compound blocks all Wnt ligand secretion, thereby downregulating the Wnt signaling pathway.[2] In preclinical studies, this mechanism has been shown to induce tumor regression in patient-derived xenograft models.[1] The drug has demonstrated an IC50 of 2.9 nM for inhibiting β-catenin reporter activity in STF3A cells.[3][4]

Preclinical Pharmacology

In murine models, this compound exhibits good oral bioavailability.[4] Following a single 5 mg/kg oral dose in mice, it is rapidly absorbed with a Tmax of approximately 0.5 hours and 100% oral bioavailability.[3] The plasma half-life is about 1.18 hours, and its concentration remains above the in vitro IC50 for at least 16 hours.[3] Preclinical studies have shown that this compound effectively inhibits the growth of mouse mammary tumor virus-Wnt1 tumors and induces differentiation in colon cancers with RSPO translocations.[3][5]

Clinical Trial Data

Phase 1A Monotherapy Study (NCT02521844)

The first-in-human, open-label, multi-center Phase 1A study aimed to determine the safety, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[1]

Patient Demographics and Dosing Cohorts (as of 18 Jan 2017) [1]

CharacteristicValue
Number of Patients16
Gender80% Male
Median Age (Range)55 years (19-68)
Dose Cohorts Number of Patients
1 mg2
2 mg2
4 mg3
8 mg4
16 mg3
30 mg2

Pharmacokinetics and Pharmacodynamics [1]

ParameterFinding
CmaxIncreased with dose
Mean t1/214 hours
Pharmacodynamic ModulationReduction of AXIN2 mRNA in whole blood and hair follicles, and doubling of serum β-CTX levels observed from 4 mg onwards.

Safety and Tolerability [1]

Adverse Event (≥20% incidence)Percentage
Vomiting32%
Anorexia31%
Fatigue31%
Dysgeusia25%
Constipation25%

A dose-limiting toxicity (DLT) of hyperbilirubinemia was observed at the 16 mg dose.[1] Increased bone turnover, as indicated by elevated β-CTX levels, was an on-target effect, with some patients experiencing reduced bone mineral density.[1]

Preliminary Efficacy [1]

No objective responses were observed, but two patients (one with colorectal cancer at 2 mg and one with peritoneal carcinoma at 4 mg) had stable disease for 6 and 8 cycles, respectively.[1]

Phase 1B Combination Therapy Study (this compound with Pembrolizumab)

This phase of the study evaluated the safety and preliminary efficacy of this compound in combination with the immune checkpoint inhibitor pembrolizumab in patients with advanced or metastatic solid tumors, particularly microsatellite stable (MSS) cancers.[6][7]

Patient Demographics and Dosing Cohorts [7]

CharacteristicValue
Number of Patients20
Gender50% Male, 50% Female
Mean Age51.4 years
Dose Cohorts (this compound) Number of Patients
8 mg6
16 mg14

Safety and Tolerability (Combination Therapy) [7]

The combination was generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being grade 1 or 2.[7]

Adverse Event (Most Common)Percentage
Dysgeusia65%
β-CTX increase30%
Fatigue25%
Constipation20%
Nausea20%

Dose-limiting toxicities included Grade 3 colitis and immune-related enteritis (at 16 mg) and pneumonitis and erythema with fever (at 8 mg).[7] The maximum tolerated dose (MTD) and recommended dose (RD) for the combination was determined to be 8 mg of this compound.[7]

Preliminary Efficacy (Combination Therapy) [7]

Of the 15 evaluable patients, 40% (6 patients) demonstrated clinical benefit, including one partial response (PR) and five instances of stable disease (SD).[7] These benefits were observed in patients with ovarian, lung, pancreatic, urachal, and MSS colorectal cancer with an RSPO fusion.[7]

Experimental Protocols

Phase 1A Study Design [1] Patients with advanced solid tumors received this compound orally once every other day in a 28-day cycle. Dose escalation followed an ordinal continual reassessment method. The dose-limiting toxicity period was 28 days.

Pharmacodynamic Assessment [1][6] Pharmacodynamic effects were evaluated by measuring AXIN2 mRNA levels in whole blood and hair follicles. Bone turnover was monitored through radiological and serum markers, specifically serum β-CTX levels.

Phase 1B Combination Study Design [7][8] Eligible patients had advanced or metastatic solid malignancies and had failed standard treatments. The study followed a 3+3 dose escalation design with a DLT period of 42 days. This compound was administered orally every other day in 21-day cycles at doses of 8 mg and 16 mg. Pembrolizumab was administered intravenously at 200 mg every three weeks. Responses were assessed every 6 weeks according to RECIST 1.1 criteria.

Visualizations

Wnt_Signaling_Pathway_Inhibition_by_ETC159 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand PORCN PORCN Wnt Ligand->PORCN Palmitoylation Frizzled Frizzled Receptor Wnt Ligand->Frizzled Binds PORCN->Wnt Ligand Secretion Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex GSK3β APC Axin Dishevelled->Destruction_Complex GSK3b GSK3β APC APC Axin Axin Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes Transcription This compound This compound This compound->PORCN Inhibits

Caption: Mechanism of this compound in the Wnt signaling pathway.

ETC159_Phase1B_Workflow cluster_screening Patient Screening cluster_treatment Treatment Cycle (21 days) cluster_assessment Assessment Patient_Pool Advanced/Metastatic Solid Tumors Eligibility Inclusion/Exclusion Criteria: - Adequate Organ Function - Failed Standard Tx - Serum β-CTX < 600 pg/mL Patient_Pool->Eligibility Dose_Escalation 3+3 Design (8mg & 16mg this compound) Eligibility->Dose_Escalation Enrollment ETC159_Admin This compound Orally Every Other Day Dose_Escalation->ETC159_Admin Pembrolizumab_Admin Pembrolizumab 200mg IV Every 3 Weeks Dose_Escalation->Pembrolizumab_Admin DLT_Monitoring DLT Monitoring (42-day period) ETC159_Admin->DLT_Monitoring Pembrolizumab_Admin->DLT_Monitoring Response_Assessment Response Assessment (RECIST 1.1) Every 6 Weeks DLT_Monitoring->Response_Assessment PK_PD_Assessment Pharmacokinetic & Pharmacodynamic (AXIN2 mRNA) Assessment DLT_Monitoring->PK_PD_Assessment

Caption: Workflow for the Phase 1B clinical trial of this compound with pembrolizumab.

References

ETC-159: A Paradigm Shift in Cancer Therapy Through Targeted Tumor Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ETC-159 is a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a crucial enzyme in the Wnt signaling pathway. By preventing the palmitoylation and subsequent secretion of all Wnt ligands, this compound effectively abrogates Wnt-driven tumorigenesis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its profound role in inducing tumor differentiation, and its potential as a targeted cancer therapeutic. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways to serve as a critical resource for professionals in the field of oncology drug development.

Introduction: The Wnt Signaling Pathway and Cancer

The Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Dysregulation of this pathway, often through mutations in its components, is a hallmark of numerous cancers, including those of the colon, pancreas, ovary, and breast.[3][4] In cancer, aberrant Wnt signaling promotes uncontrolled cell proliferation, inhibits apoptosis, and maintains a stem-cell-like state, contributing to tumor initiation, growth, and metastasis.[2]

The canonical Wnt/β-catenin pathway is a key branch of this signaling network. In the absence of Wnt ligands, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of Wnt ligands to their receptors, Frizzled (FZD) and LRP5/6, leads to the disassembly of the destruction complex. This stabilizes β-catenin, allowing it to translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as AXIN2 and c-Myc, driving cell proliferation.[5]

This compound: Mechanism of Action

This compound is a first-in-class inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and biological activity.[3][6] By inhibiting PORCN, this compound prevents the secretion of all 19 Wnt ligands, thereby shutting down both autocrine and paracrine Wnt signaling.[4][6] This upstream inhibition represents a powerful therapeutic strategy, as it is effective regardless of the specific downstream mutations that may activate the pathway.

The inhibition of Wnt signaling by this compound leads to the stabilization of the β-catenin destruction complex, resulting in the degradation of β-catenin and the subsequent downregulation of Wnt target genes.[7][8] This ultimately leads to a reduction in cancer cell proliferation and, critically, the induction of cellular differentiation.[3][4]

cluster_0 Wnt Ligand Processing and Secretion cluster_1 This compound Inhibition cluster_2 Wnt Signaling Cascade Wnt Wnt Ligand PORCN PORCN Wnt->PORCN Palmitoylation Wnt_palmitoylated Palmitoylated Wnt PORCN->Wnt_palmitoylated Wnt_secreted Secreted Wnt Wnt_palmitoylated->Wnt_secreted Secretion ETC159 This compound ETC159->PORCN Inhibition FZD_LRP FZD/LRP Receptor Complex Wnt_secreted->FZD_LRP Binding Destruction_Complex Destruction Complex FZD_LRP->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Differentiation Cell Differentiation Destruction_Complex->Differentiation Suppression of Differentiation beta_catenin_p Phosphorylated β-catenin beta_catenin->beta_catenin_p TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Proteasome Proteasome beta_catenin_p->Proteasome Degradation Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, c-Myc) TCF_LEF->Wnt_Target_Genes Activation Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation

Figure 1: Mechanism of action of this compound in the Wnt signaling pathway.

The Role of this compound in Tumor Differentiation

A key and compelling aspect of this compound's anti-cancer activity is its ability to induce tumor differentiation.[3][4] In many Wnt-addicted cancers, the persistent Wnt signaling maintains cells in a proliferative, stem-like state. By inhibiting this pathway, this compound effectively removes the block on differentiation, prompting cancer cells to mature into more specialized, non-proliferative cell types. This induction of differentiation has been observed in various preclinical models.

In patient-derived xenograft (PDX) models of colorectal cancer with RSPO fusions (a genetic alteration leading to Wnt pathway hyperactivation), treatment with this compound resulted in a significant increase in differentiation markers and a decrease in stem cell markers.[4] This was accompanied by a marked remodeling of the tumor transcriptome, with a global shift from a proliferative to a differentiated gene expression signature.[3][4] Notably, this induced differentiation was found to be irreversible, preventing tumor regrowth even after cessation of treatment.[4][7]

Similar effects have been observed in other cancer types. In preclinical models of RNF43-mutant pancreatic and ovarian cancers, this compound promoted cellular differentiation.[3] In osteosarcoma xenografts, this compound treatment led to increased tumor necrosis and reduced vascularity, consistent with a shift away from a proliferative and angiogenic phenotype.[8][9]

cluster_0 Wnt-Addicted Tumor State cluster_1 This compound Treatment Wnt_Signaling_Active Active Wnt Signaling Stem_Cell_State Stem Cell-like Phenotype Wnt_Signaling_Active->Stem_Cell_State ETC159 This compound Proliferation Uncontrolled Proliferation Stem_Cell_State->Proliferation Tumor_Growth Tumor Growth and Progression Proliferation->Tumor_Growth Wnt_Signaling_Inactive Inhibited Wnt Signaling ETC159->Wnt_Signaling_Inactive Differentiation Cellular Differentiation Wnt_Signaling_Inactive->Differentiation Proliferation_Arrest Proliferation Arrest Differentiation->Proliferation_Arrest Tumor_Regression Tumor Regression and Necrosis Proliferation_Arrest->Tumor_Regression cluster_0 PDX Model Establishment cluster_1 Efficacy Study cluster_2 Analysis Patient_Tumor Patient Tumor Tissue Implantation Implantation into Immunocompromised Mice Patient_Tumor->Implantation Tumor_Engraftment Tumor Engraftment and Growth Implantation->Tumor_Engraftment Randomization Randomization of Mice Tumor_Engraftment->Randomization Treatment_Group This compound Treatment Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Monitoring Tumor Volume and Body Weight Monitoring Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Histology Histology and IHC (Differentiation Markers) Tumor_Excision->Histology Molecular_Analysis Molecular Analysis (RNA-seq, qPCR) Tumor_Excision->Molecular_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Etc-159 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage and administration of ETC-159, a potent and orally bioavailable Porcupine (PORCN) inhibitor, in mouse models. The protocols and data presented are compiled from various preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

This compound is a small molecule inhibitor of PORCN, a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1] By inhibiting PORCN, this compound effectively blocks Wnt signaling, a pathway frequently dysregulated in various cancers.[1] Preclinical studies have demonstrated its anti-tumor efficacy in a range of solid tumors, including those of the colon, endometrium, ovary, and pancreas.[1] These notes provide detailed information on the in vivo application of this compound in mice, focusing on dosage, administration, and relevant experimental protocols.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and reported in vivo efficacy of this compound in various mouse models.

Table 1: Pharmacokinetic Properties of this compound in Mice
ParameterValueMouse StrainReference
Administration RouteOral GavageBALB/c nude[2][3][4]
Dosage5 mg/kgBALB/c nude[2][3][4]
Tmax (Time to maximum plasma concentration)~0.5 hoursBALB/c nude[2][4]
Plasma Half-life (t½)~1.18 hoursBALB/c nude[2][3][4]
Oral Bioavailability100%BALB/c nude[2][3][4]
Table 2: Summary of In Vivo Efficacy Studies of this compound in Mice
Mouse ModelTumor TypeDosage and AdministrationTreatment DurationOutcomeReference
MMTV-Wnt1 TransgenicMammary Tumor1, 3, 10 mg/kg daily, oral gavageNot specified52%, 78%, and 94% tumor growth inhibition, respectively.[3][4]
BALB/c nude xenograftPatient-derived colorectal cancer (RSPO fusion)75 mg/kg daily, oral gavage28-30 daysInhibition of tumor growth and induction of differentiation.[5]
Athymic nude mice xenograftHuman teratocarcinoma (PA-1, NCCIT)Not specifiedNot specifiedReduced tumor growth.[3]
NOD-scid-gamma (NSG) mice xenograftOsteosarcoma (SJSA-1, 143B)30 mg/kg daily, oral gavage15 daysIncreased tumor necrosis and reduced vascularity.[6]
BALB/c nude miceToxicity study10, 50, 100 mg/kg daily, oral gavage7 daysNo weight loss or signs of toxicity.[3]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a dosing solution for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl) or ddH2O

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to create a 78 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.[2] Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for up to a year or -80°C for up to two years.[4]

  • Working Solution Preparation (Example for a 1 mL final volume):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.[2]

    • Add 50 µL of the 78 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.[2]

    • Add 50 µL of Tween-80 to the mixture and mix until clear.[2]

    • Add 500 µL of ddH2O or saline to bring the final volume to 1 mL.[2] Mix well.

    • The final concentration of this example working solution would be 3.9 mg/mL. Adjust the initial stock concentration or volumes to achieve the desired final concentration for dosing.

    • Note: It is recommended to prepare the working solution fresh on the day of use.[4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

In Vivo Administration by Oral Gavage

This protocol provides a detailed methodology for administering this compound to mice via oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch, curved with a ball tip for adult mice)

  • Syringe (1 mL)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required dose volume.

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Gavage Needle and Syringe Preparation:

    • Attach the gavage needle to the syringe.

    • Draw the calculated volume of the this compound dosing solution into the syringe. Ensure there are no air bubbles.

  • Administration:

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle advances.

    • Do not force the needle. If resistance is met, withdraw and reinsert.

    • Once the needle is properly positioned in the esophagus, dispense the solution slowly and steadily.

    • Withdraw the needle gently.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as respiratory distress.

    • Continue to monitor the animal's health, body weight, and tumor growth as required by the experimental design.

Visualizations

Wnt Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of inhibition by this compound.

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD PORCN PORCN Wnt->PORCN Palmitoylation DVL Dishevelled (DVL) FZD->DVL LRP LRP5/6 Co-receptor PORCN->Wnt Secretion ETC159 This compound ETC159->PORCN Inhibits DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Proteasome Proteasome BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulation & Translocation TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., subcutaneous) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) via Oral Gavage randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Health treatment->monitoring endpoint Endpoint Reached (e.g., tumor size limit, study duration) monitoring->endpoint analysis Tumor Collection and Data Analysis endpoint->analysis end End analysis->end

References

Application Note: Quantifying Etc-159 Activity Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etc-159 is a potent, orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2][3] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[4][5][6] Dysregulation of the Wnt pathway is a known driver in a variety of cancers, including those of the colon, endometrium, ovary, and pancreas.[7][8][9][10] By inhibiting PORCN, this compound effectively suppresses Wnt signaling, offering a targeted therapeutic strategy for Wnt-driven diseases.[5][11] This application note provides a detailed protocol for a luciferase-based reporter assay to quantitatively assess the in vitro activity of this compound.

The assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive element.[12][13] In the presence of active Wnt signaling, the transcription factor β-catenin translocates to the nucleus and, in complex with TCF/LEF, drives the expression of the luciferase gene. Inhibition of the Wnt pathway by this compound leads to a dose-dependent decrease in luciferase activity, which can be quantified to determine the compound's potency.

Signaling Pathway Overview

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to its cell surface receptors, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6). This leads to the recruitment of the destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), to the plasma membrane. This prevents the phosphorylation and subsequent degradation of β-catenin. Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the transcription of Wnt target genes. This compound inhibits PORCN, preventing the palmitoylation and secretion of Wnt ligands, thereby blocking the entire downstream signaling cascade.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Frizzled Wnt Ligand->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 PORCN PORCN PORCN->Wnt Ligand Palmitoylates for Secretion Destruction Complex (Axin, APC, GSK3b) Destruction Complex (Axin, APC, GSK3b) Dishevelled->Destruction Complex (Axin, APC, GSK3b) Inhibits b-Catenin b-Catenin Destruction Complex (Axin, APC, GSK3b)->b-Catenin Phosphorylates for Degradation b-Catenin_nuc b-Catenin b-Catenin->b-Catenin_nuc Translocates TCF/LEF TCF/LEF b-Catenin_nuc->TCF/LEF Binds Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes Activates Transcription Luciferase Reporter Gene Luciferase Reporter Gene TCF/LEF->Luciferase Reporter Gene Activates Transcription This compound This compound This compound->PORCN Inhibits

Caption: Canonical Wnt Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocol

This protocol describes the steps for a luciferase reporter assay to determine the IC50 of this compound.

Materials and Reagents
  • HEK293T cells (or a similar readily transfectable cell line)

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 Transfection Reagent

  • pGL4.49[luc2P/TCF-LEF RE/Hygro] Vector (Promega) or a similar TCF/LEF luciferase reporter vector

  • pRL-TK Vector (Promega) or a similar Renilla luciferase control vector

  • This compound

  • Wnt3a conditioned media or recombinant Wnt3a

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Cell Line and Culture

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow

Experimental_Workflow A Day 1: Seed HEK293T cells in a 96-well plate B Day 2: Co-transfect with TCF/LEF Firefly Luciferase and Renilla Luciferase vectors A->B C Day 3: Treat cells with a serial dilution of this compound B->C D Induce Wnt signaling with Wnt3a C->D E Day 4: Lyse cells and measure Firefly and Renilla luciferase activity D->E F Data Analysis: Normalize Firefly to Renilla, plot dose-response curve, and calculate IC50 E->F

Caption: Workflow for the this compound Luciferase Reporter Assay.

Detailed Procedure

Day 1: Cell Seeding

  • Trypsinize and count HEK293T cells.

  • Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.

  • Incubate overnight at 37°C with 5% CO2.

Day 2: Transfection

  • For each well, prepare a DNA-lipid complex in Opti-MEM.

    • Mix 100 ng of the TCF/LEF luciferase reporter vector and 10 ng of the Renilla luciferase control vector.

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in Opti-MEM.

    • Combine the DNA and diluted Lipofectamine 2000 and incubate for 20 minutes at room temperature.

  • Add the DNA-lipid complex to each well.

  • Incubate for 24 hours at 37°C with 5% CO2.

Day 3: Compound Treatment and Wnt Induction

  • Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 1 µM.

  • Aspirate the transfection medium from the cells.

  • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 1 hour at 37°C with 5% CO2.

  • Add 50 µL of Wnt3a conditioned medium or recombinant Wnt3a (at a pre-determined optimal concentration) to all wells except for the unstimulated control.

  • Incubate for 16-24 hours at 37°C with 5% CO2.

Day 4: Luciferase Assay

  • Equilibrate the plate to room temperature.

  • Aspirate the medium from the wells.

  • Wash the cells once with 100 µL of PBS.

  • Lyse the cells according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.

  • Measure both Firefly and Renilla luciferase activity using a luminometer.

Data Analysis
  • For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

  • Subtract the background signal (unstimulated control) from all measurements.

  • Express the data as a percentage of the vehicle control (DMSO-treated, Wnt3a-stimulated cells), which is set to 100%.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Dose-Response of this compound on Wnt-Induced Luciferase Activity
This compound Concentration (nM)Normalized Luciferase Activity (% of Control)Standard Deviation
0 (Vehicle)1005.2
0.195.34.8
0.388.16.1
1.065.75.5
3.048.94.9
1025.43.7
3010.22.1
1004.51.5
3002.10.9
10001.80.7
Table 2: Summary of Assay Performance and this compound Potency
ParameterValue
IC50 of this compound 2.9 nM [1][2]
Assay Window (S/B) >100-fold
Z'-factor >0.7

Conclusion

This application note provides a comprehensive protocol for a robust and reproducible luciferase reporter assay to measure the activity of the PORCN inhibitor, this compound. The detailed methodology and data presentation guidelines will enable researchers to accurately determine the potency of this compound and similar compounds targeting the Wnt signaling pathway. This assay is a valuable tool for the preclinical evaluation of Wnt pathway inhibitors in drug discovery and development.

References

Application Notes and Protocols for Immunohistochemical Analysis of β-catenin Following ETC-159 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of β-catenin in formalin-fixed paraffin-embedded (FFPE) tissues following treatment with ETC-159, a potent inhibitor of the Wnt signaling pathway.

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. β-catenin is a key downstream effector in this pathway. In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt pathway activation, this degradation is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target gene transcription.

This compound is a selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of all Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling, leading to the degradation of β-catenin. Preclinical studies have demonstrated that treatment with this compound results in a significant decrease in β-catenin levels in tumor xenografts.

This document provides a comprehensive protocol for the IHC analysis of β-catenin to assess the pharmacodynamic effects of this compound treatment in preclinical models.

Wnt/β-catenin Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State cluster_drug This compound Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh activates Destruction_Complex_inhibited Destruction Complex (inhibited) Dsh->Destruction_Complex_inhibited inhibits beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus translocates TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates beta_catenin_on_nuc β-catenin ETC159 This compound PORCN PORCN ETC159->PORCN inhibits PORCN->Wnt Palmitoylation & Secretion Wnt_precursor Wnt Precursor Wnt_precursor->PORCN

Application Notes and Protocols for RNA Sequencing Analysis of ETC-159 Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting RNA sequencing (RNA-seq) analysis on tumors treated with ETC-159, a potent and orally available PORCN inhibitor. This compound targets the Wnt signaling pathway, which is frequently hyperactivated in a variety of cancers, including colorectal, ovarian, and pancreatic cancers. By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, leading to a global shutdown of Wnt-dependent signaling. This document outlines the methodologies for assessing the transcriptomic consequences of this compound treatment, a critical step in understanding its mechanism of action, identifying biomarkers of response, and elucidating mechanisms of resistance.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands. This post-translational modification is a prerequisite for their secretion and subsequent activation of Wnt signaling pathways. In cancer, aberrant Wnt signaling can drive tumor initiation, growth, and metastasis. By inhibiting PORCN, this compound effectively traps Wnt ligands in the endoplasmic reticulum, preventing their interaction with Frizzled receptors on the cell surface and thereby inhibiting downstream signaling cascades. This leads to a reduction in the nuclear accumulation of β-catenin and the subsequent transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[1][2]

Key Findings from RNA Sequencing Analyses of this compound Treated Tumors

RNA sequencing studies on patient-derived xenografts (PDXs) of human cancers treated with this compound have revealed a significant remodeling of the tumor transcriptome. These analyses provide valuable insights into the profound effects of Wnt pathway inhibition.

Colorectal Cancer with RSPO Fusions

In a study utilizing a patient-derived colorectal cancer xenograft model with an RSPO3 fusion, which leads to Wnt pathway hypersensitization, treatment with this compound resulted in a dramatic alteration of gene expression. The key findings from this RNA-seq analysis include:

  • Global Transcriptomic Changes: A total of 5,262 genes were differentially expressed upon this compound treatment, with 2,744 genes being downregulated and 2,518 genes upregulated.

  • Wnt Pathway Inhibition: As expected, there was a significant downregulation of well-established Wnt/β-catenin target genes.

  • Induction of Differentiation: The analysis revealed an upregulation of genes associated with cellular differentiation, suggesting that this compound pushes cancer cells towards a more mature and less proliferative state.

  • Suppression of Proliferation: Conversely, genes involved in the cell cycle, stem cell maintenance, and proliferation were significantly downregulated.

Table 1: Representative Downregulated Wnt Target Genes in this compound Treated Colorectal Cancer Xenografts

Gene SymbolLog2 Fold Change (this compound vs. Vehicle)Adjusted p-value
AXIN2-2.5< 0.0001
c-MYC-1.8< 0.0001
LEF1-2.1< 0.0001
NKD1-2.3< 0.0001
TCF7-1.9< 0.0001

Note: This table is a representation of the key findings. The complete dataset from the original study may contain a more extensive list of differentially expressed genes.

Osteosarcoma

A separate RNA sequencing analysis was performed on osteosarcoma xenografts treated with this compound. This study identified 123 differentially expressed genes, providing further evidence of the drug's on-target activity and revealing novel aspects of its mechanism.[3]

  • Downregulation of Wnt Pathway Components: The study confirmed the downregulation of LEF1, a key downstream effector of the Wnt/β-catenin pathway. Interestingly, a Wnt receptor, FZD7, was also downregulated, suggesting a potential feedback mechanism.[3]

  • Anti-Angiogenic Potential: A significant finding was the downregulation of FLT1 (also known as VEGFR1), indicating a potential anti-angiogenic effect of this compound.[3]

Table 2: Key Differentially Expressed Genes in this compound Treated Osteosarcoma Xenografts

Gene SymbolFold Change (this compound vs. Vehicle)Function
LEF1DownregulatedWnt pathway transcription factor
FZD7DownregulatedWnt receptor
FLT1 (VEGFR1)DownregulatedAngiogenesis

Note: This table highlights key genes mentioned in the study. A complete list of the 123 differentially expressed genes would be required for a comprehensive analysis.

Experimental Protocols

The following protocols provide a detailed methodology for the RNA sequencing analysis of this compound treated tumors, based on established best practices for patient-derived xenograft models.

Patient-Derived Xenograft (PDX) Model and this compound Treatment
  • PDX Establishment: Tumor fragments from consenting patients are surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³). For expansion, tumors can be harvested, fragmented, and re-implanted into new cohorts of mice.

  • This compound Administration: Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at a predetermined dose and schedule (e.g., daily or twice daily).

  • Tumor Harvesting: At the end of the treatment period, mice are euthanized, and tumors are excised. A portion of the tumor should be snap-frozen in liquid nitrogen and stored at -80°C for RNA extraction, while another portion can be fixed in formalin for histological analysis.

RNA Extraction from Tumor Tissue

High-quality RNA is crucial for successful RNA sequencing.

  • Tissue Homogenization: Snap-frozen tumor tissue is homogenized in a suitable lysis buffer (e.g., TRIzol or a buffer from a commercial RNA extraction kit) using a mechanical homogenizer.

  • RNA Isolation: RNA is isolated from the homogenate using either a phenol-chloroform extraction method or a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen).

  • DNase Treatment: To remove any contaminating genomic DNA, an on-column or in-solution DNase I treatment is performed.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed.

    • Concentration: Measured using a spectrophotometer (e.g., NanoDrop).

    • Purity: Assessed by the A260/A280 and A260/A230 ratios, which should be approximately 2.0.

    • Integrity: Determined using an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN). A RIN value of ≥ 7 is generally recommended for library preparation.

RNA Sequencing Library Preparation
  • Ribosomal RNA (rRNA) Depletion: Since the majority of total RNA is ribosomal RNA, it is essential to remove it to enrich for messenger RNA (mRNA) and other non-coding RNAs. This can be achieved using kits that specifically deplete rRNA (e.g., Ribo-Zero).

  • RNA Fragmentation: The rRNA-depleted RNA is fragmented into smaller pieces (typically 150-200 base pairs) using enzymatic or chemical methods.

  • First-Strand cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand complementary DNA (cDNA) using random hexamer primers and a reverse transcriptase.

  • Second-Strand cDNA Synthesis: The second strand of the cDNA is synthesized, incorporating dUTP instead of dTTP to enable strand-specific library preparation.

  • End Repair, A-tailing, and Adaptor Ligation: The ends of the double-stranded cDNA are repaired to create blunt ends, a single adenosine nucleotide is added to the 3' ends (A-tailing), and sequencing adaptors are ligated to both ends of the cDNA fragments.

  • Strand Selection (optional but recommended): If a strand-specific protocol is used, the dUTP-marked second strand is digested using Uracil-N-Glycosylase (UNG).

  • Library Amplification: The adaptor-ligated cDNA is amplified by PCR to generate a sufficient quantity of library for sequencing.

  • Library Quality Control: The final library is quantified using a fluorometric method (e.g., Qubit) and its size distribution is assessed using a Bioanalyzer.

High-Throughput Sequencing
  • Sequencing Platform: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or NextSeq.

  • Sequencing Parameters: Sequencing is typically performed to generate paired-end reads of a specific length (e.g., 2x75 bp or 2x150 bp), aiming for a sufficient sequencing depth (e.g., 30-50 million reads per sample) to ensure comprehensive transcriptome coverage.

Bioinformatics Analysis

Since the tumor xenografts are grown in a murine host, the resulting sequencing data will be a mixture of human (tumor) and mouse (stroma) reads. A crucial first step is to separate these reads.

  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC.

  • Read Trimming: Adaptor sequences and low-quality bases are removed from the reads using tools such as Trimmomatic or Cutadapt.

  • Human/Mouse Read Separation: The trimmed reads are aligned to a combined human and mouse reference genome. Tools specifically designed for xenograft data, such as Xenome or a custom pipeline, can be used to classify each read as human, mouse, or ambiguous.

  • Alignment of Human Reads: The reads classified as human are then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: The gene counts are then used to identify differentially expressed genes between the this compound treated and vehicle control groups. Statistical packages such as DESeq2 or edgeR are commonly used for this purpose. These tools normalize the data and perform statistical tests to identify genes with significant changes in expression, typically defined by a log2 fold change and an adjusted p-value (or False Discovery Rate, FDR).

  • Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is then subjected to pathway analysis (e.g., using KEGG, Reactome) and Gene Ontology (GO) enrichment analysis to identify the biological processes and signaling pathways that are most significantly affected by this compound treatment.

Visualizations

Wnt Signaling Pathway and the Action of this compound

Wnt_Signaling_and_ETC159 cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits PORCN PORCN PORCN->Wnt Palmitoylates (Required for secretion) ETC159 This compound ETC159->PORCN Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Degradation Degradation Beta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, c-MYC) TCF_LEF->Wnt_Target_Genes Activates Transcription Transcription Wnt_Target_Genes->Transcription

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound on PORCN.

Experimental Workflow for RNA Sequencing of this compound Treated Tumors

RNA_Seq_Workflow cluster_invivo In Vivo Experiment cluster_lab Laboratory Protocol cluster_bioinformatics Bioinformatics Analysis PDX_Model Patient-Derived Xenograft (PDX) Model Treatment This compound or Vehicle Treatment PDX_Model->Treatment Tumor_Harvest Tumor Harvesting (Snap-freeze) Treatment->Tumor_Harvest RNA_Extraction RNA Extraction Tumor_Harvest->RNA_Extraction QC1 RNA Quality Control (RIN ≥ 7) RNA_Extraction->QC1 Library_Prep rRNA Depletion & Library Preparation QC1->Library_Prep QC2 Library Quality Control Library_Prep->QC2 Sequencing High-Throughput Sequencing QC2->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads Read_QC_Trim Read QC & Trimming Raw_Reads->Read_QC_Trim Read_Separation Human/Mouse Read Separation Read_QC_Trim->Read_Separation Alignment Alignment to Human Genome Read_Separation->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis (DESeq2/edgeR) Quantification->Diff_Expression Pathway_Analysis Pathway & GO Enrichment Analysis Diff_Expression->Pathway_Analysis

Caption: A comprehensive workflow for the RNA sequencing analysis of this compound treated PDX tumors.

References

Application Notes and Protocols for In Vitro Characterization of ETC-159

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETC-159 is a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1] PORCN is essential for the palmitoylation and subsequent secretion of Wnt ligands, which are critical signaling proteins in the Wnt signaling pathway.[1][2] By inhibiting PORCN, this compound effectively blocks Wnt signaling, a pathway frequently dysregulated in various cancers, including colorectal, ovarian, and pancreatic cancers.[2][3] This targeted inhibition leads to reduced tumor growth and has shown potential in preclinical and clinical settings.[2][4] These application notes provide detailed protocols for assessing the solubility and stability of this compound in vitro, crucial parameters for its continued development and use in research.

This compound Signaling Pathway

This compound targets the Wnt signaling pathway, a key regulator of cell proliferation, differentiation, and migration.[4] Dysregulation of this pathway is implicated in the development and progression of numerous cancers.[5] this compound's mechanism of action involves the inhibition of PORCN, an enzyme that attaches a palmitoyl group to Wnt proteins, a necessary step for their secretion and subsequent binding to Frizzled receptors on target cells.[2]

ETC159_Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Wnt Ligand Wnt Ligand PORCN PORCN Wnt Ligand->PORCN Palmitoylation Frizzled Receptor Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled Palmitoylated Wnt Palmitoylated Wnt Palmitoylated Wnt->Frizzled Receptor Secretion & Binding GSK3b/Axin/APC Complex GSK3β/Axin/APC Destruction Complex Dishevelled->GSK3b/Axin/APC Complex Inhibition beta-Catenin β-Catenin GSK3b/Axin/APC Complex->beta-Catenin Phosphorylation Ubiquitination Ubiquitination beta-Catenin->Ubiquitination TCF/LEF TCF/LEF beta-Catenin->TCF/LEF Translocation to Nucleus Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activation This compound This compound This compound->PORCN Inhibition

Caption: this compound inhibits PORCN, blocking Wnt ligand secretion and subsequent downstream signaling.

This compound Solubility

The solubility of a compound is a critical determinant of its biological activity and therapeutic potential.[6] Poor solubility can lead to inaccurate results in in vitro assays and hinder in vivo bioavailability.[7] this compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[8][9]

Table 1: Reported Solubility of this compound

SolventConcentrationReference(s)
DMSO (fresh)78 mg/mL (199.29 mM)[8]
DMSO50 mg/mL (127.75 mM)[10]
DMSO33 mg/mL[9]
DMF33 mg/mL[9]
DMSO:PBS (pH 7.2) (1:7)0.12 mg/mL[9]

Experimental Protocols: Solubility Assessment

Two common methods for assessing solubility are the kinetic and equilibrium solubility assays.[11]

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[12] It is particularly useful for early-stage drug discovery.

Experimental Workflow: Kinetic Solubility

Kinetic_Solubility_Workflow A Prepare this compound stock solution in DMSO B Add stock solution to aqueous buffer (e.g., PBS) A->B C Incubate at room temperature with shaking B->C D Measure turbidity by nephelometry or UV-Vis spectroscopy C->D E Determine the concentration at which precipitation occurs D->E

Caption: Workflow for determining the kinetic solubility of this compound.

Protocol: Kinetic Solubility by Nephelometry

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplate (clear bottom)

    • Microplate reader with nephelometry capabilities

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Add 198 µL of PBS to each well of the microplate.

    • Add 2 µL of the 10 mM this compound stock solution to the first well to achieve a final concentration of 100 µM.

    • Perform serial dilutions across the plate to generate a range of concentrations (e.g., 100 µM down to 0.1 µM).

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Measure the light scattering of the solutions using a nephelometer.

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer control.

Equilibrium Solubility Assay

This method determines the thermodynamic solubility of a compound by allowing it to reach equilibrium in a specific solvent.[11]

Protocol: Equilibrium Solubility

  • Materials:

    • This compound powder

    • Selected aqueous buffer (e.g., PBS, pH 7.4)

    • HPLC system with a suitable column (e.g., C18)

    • Filtration device (e.g., 0.45 µm syringe filter)

  • Procedure:

    • Add an excess amount of this compound powder to a vial containing the aqueous buffer.

    • Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension to remove any undissolved solid.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

    • The measured concentration represents the equilibrium solubility of this compound in the tested buffer.

This compound In Vitro Stability

Assessing the in vitro stability of a drug candidate is crucial for predicting its in vivo metabolic fate.[13] The primary assessments include metabolic stability in liver fractions and chemical stability in aqueous solutions.

Metabolic Stability

Metabolic stability assays evaluate the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[14] Common in vitro systems include liver microsomes, S9 fractions, and hepatocytes.[15][16]

Table 2: In Vitro Metabolic Stability Parameters

ParameterDescription
In Vitro Half-life (t1/2) The time required for 50% of the parent compound to be metabolized.[13]
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug, independent of blood flow.[17]

Experimental Workflow: Metabolic Stability in Liver Microsomes

Metabolic_Stability_Workflow A Prepare this compound working solution B Incubate with liver microsomes and NADPH A->B C Collect samples at various time points B->C D Quench the reaction (e.g., with acetonitrile) C->D E Analyze the remaining this compound by LC-MS/MS D->E F Calculate t1/2 and CLint E->F

Caption: Workflow for assessing the metabolic stability of this compound.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Materials:

    • This compound

    • Pooled human liver microsomes

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Acetonitrile with an internal standard

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of this compound in the phosphate buffer (final concentration typically 1 µM).

    • Pre-incubate the liver microsomes (final concentration typically 0.5 mg/mL) and this compound at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t1/2 = -0.693 / slope).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein)

Chemical Stability

Chemical stability assays assess the degradation of a compound in various aqueous solutions over time, which is important for formulation and storage.

Protocol: Chemical Stability in Aqueous Buffers

  • Materials:

    • This compound

    • Aqueous buffers of different pH values (e.g., pH 3, 7.4, 9)

    • HPLC system

  • Procedure:

    • Prepare solutions of this compound in the different pH buffers at a known concentration.

    • Incubate the solutions at a specific temperature (e.g., room temperature or 37°C).

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

    • Determine the percentage of this compound remaining at each time point to assess its stability under different pH conditions.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound's solubility and stability. Accurate assessment of these properties is fundamental for the successful development of this compound as a therapeutic agent and for ensuring the reliability of in vitro experimental results. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the cited literature for further details.

References

Application Notes & Protocols: Designing Combination Therapy Studies with ETC-159

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETC-159 is a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway. By inhibiting PORCN, this compound prevents the palmitoylation and subsequent secretion of Wnt ligands, thereby blocking the canonical Wnt/β-catenin signaling cascade. Dysregulation of the Wnt pathway is a known driver in various cancers, including a subset of colorectal, endometrial, ovarian, and pancreatic cancers. These application notes provide a comprehensive guide for designing preclinical in vitro and in vivo studies to evaluate this compound in combination with other therapeutic agents. The protocols outlined below are intended to facilitate the assessment of synergistic, additive, or antagonistic interactions and to elucidate the underlying mechanisms of combined-agent efficacy.

Introduction to this compound and Combination Therapy Rationale

This compound selectively targets PORCN, leading to the suppression of Wnt signaling and subsequent inhibition of tumor growth. In preclinical models, it has been shown to induce tumor regression, particularly in cancers with R-spondin (RSPO) translocations.

The rationale for exploring this compound in combination therapies is multifaceted:

  • Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies. Targeting the Wnt pathway with this compound while simultaneously inhibiting a different oncogenic pathway can prevent or delay the onset of resistance.

  • Enhancing Efficacy (Synergy): Combining this compound with other agents may produce a greater anti-tumor effect than the sum of the individual drugs.

  • Sensitizing Tumors to Immunotherapy: The Wnt pathway has been implicated in creating an immunosuppressive tumor microenvironment. Preclinical and clinical studies are investigating this compound's ability to sensitize tumors, such as microsatellite stable (MSS) colorectal cancer, to immune checkpoint inhibitors like pembrolizumab.

**

Troubleshooting & Optimization

optimizing Etc-159 dosage for minimal toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing ETC-159 dosage to minimize toxicity while maximizing therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally bioavailable small molecule inhibitor of Porcupine (PORCN). PORCN is a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent binding to Frizzled receptors. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down Wnt/β-catenin signaling.

Q2: What are the known in vitro IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the specific assay. For inhibiting β-catenin reporter activity in STF3A cells, the IC50 is approximately 2.9 nM.[1] The IC50 for inhibiting mouse PORCN is 18.1 nM, while for Xenopus Porcn, it is about fourfold higher at 70 nM.

Q3: What are the common adverse effects observed in clinical trials?

A3: In a phase 1 clinical trial, the most frequently observed adverse events (in ≥ 20% of patients) included vomiting (32%), anorexia and fatigue (31%), and dysgeusia and constipation (25%). A dose-limiting toxicity of hyperbilirubinemia was noted at a 16 mg dose. On-target toxicities related to Wnt inhibition, such as increased bone turnover markers (serum β-CTX) and reduced bone mineral density, have also been reported.

Q4: What is the recommended starting dose for in vivo animal studies?

A4: In preclinical mouse models, this compound has been shown to be effective at doses ranging from 1 to 10 mg/kg administered daily by oral gavage, with significant tumor growth inhibition observed at these concentrations without notable toxicity.[2] A dose of 5 mg/kg in mice resulted in rapid absorption and 100% oral bioavailability.[1][3]

Q5: How should this compound be prepared for in vitro and in vivo experiments?

A5: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo oral gavage in mice, a common vehicle is corn oil. It is crucial to ensure complete dissolution and to prepare fresh solutions for optimal results.

Troubleshooting Guides

In Vitro Experiments
IssuePossible CauseTroubleshooting Steps
No or low inhibitory effect - Incorrect dosage- Cell line insensitive to Wnt inhibition- this compound degradation- Perform a dose-response curve to determine the optimal concentration.- Ensure the cell line has an active Wnt signaling pathway.- Prepare fresh this compound solutions for each experiment.
High cell toxicity - High concentration of this compound- Off-target effects- Solvent toxicity- Lower the concentration of this compound.- Test in different cell lines to assess for off-target effects.- Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%).
Inconsistent results - Cell passage number- Plating density- Assay variability- Use cells within a consistent and low passage number range.- Optimize and maintain a consistent cell plating density.- Include appropriate positive and negative controls in every experiment.
In Vivo Experiments
IssuePossible CauseTroubleshooting Steps
No or low efficacy - Inadequate dosage- Poor bioavailability in the chosen model- Tumor model not dependent on Wnt signaling- Increase the dose of this compound based on tolerability.- Confirm the pharmacokinetic profile in the specific animal model.- Use a tumor model with a known dependency on the Wnt pathway (e.g., with RSPO fusions or RNF43 mutations).
Animal toxicity (e.g., weight loss) - High dosage- On-target effects on tissue homeostasis- Reduce the dosage or alter the dosing schedule (e.g., every other day).- Monitor for known on-target toxicities, such as bone density changes, and consider supportive care.
Variable tumor growth - Inconsistent tumor implantation- Animal health status- Ensure consistent tumor cell numbers and implantation technique.- Closely monitor animal health and exclude unhealthy animals from the study.

Data Presentation

Preclinical Efficacy of this compound
ParameterValueCell Line/Model
IC50 (β-catenin reporter) 2.9 nMSTF3A cells
IC50 (mouse PORCN) 18.1 nMHT1080 cells
IC50 (Xenopus PORCN) 70 nMHT1080 cells
Tumor Growth Inhibition (1 mg/kg) 52%MMTV-Wnt1 mouse model
Tumor Growth Inhibition (3 mg/kg) 78%MMTV-Wnt1 mouse model
Tumor Growth Inhibition (10 mg/kg) 94%MMTV-Wnt1 mouse model
Phase 1 Clinical Trial Data (Monotherapy)
DoseDosing ScheduleKey Observations
1 - 30 mgOnce every other dayDose-proportional increase in plasma concentration.
4 mgOnce every other dayOn-target Wnt modulation observed.
16 mgOnce every other dayDose-limiting toxicity (hyperbilirubinemia) observed.
Phase 1B Clinical Trial Data (Combination with Pembrolizumab)
This compound DoseDosing ScheduleMaximum Tolerated Dose (MTD)
8 mgOnce every other dayDetermined to be the MTD in combination.
16 mgOnce every other dayDose-limiting toxicities (colitis, enteritis) observed.

Experimental Protocols

β-Catenin Reporter Assay (TOP/FOP-Flash Assay)

Objective: To quantify the activity of the Wnt/β-catenin signaling pathway in response to this compound treatment.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS

  • TOP-Flash and FOP-Flash reporter plasmids

  • Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with TOP-Flash or FOP-Flash plasmids along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the TOP-Flash and FOP-Flash readings to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the level of Wnt signaling.

Soft Agar Colony Formation Assay

Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Agar

  • 6-well plates

  • This compound

Procedure:

  • Prepare the bottom agar layer: Mix 1% agar with 2x complete medium to a final concentration of 0.5% agar. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

  • Prepare the top agar layer with cells: Trypsinize and count the cells. Resuspend the cells in complete medium. Mix the cell suspension with 0.7% agar (kept at 40°C) to a final agar concentration of 0.35% and a cell density of approximately 5,000 cells per well.

  • Immediately plate 1.5 mL of the cell/agar mixture on top of the solidified bottom agar layer.

  • Allow the top layer to solidify at room temperature.

  • Add complete medium containing the desired concentration of this compound or vehicle control to each well.

  • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, replacing the medium with fresh medium containing this compound every 2-3 days.

  • After the incubation period, stain the colonies with crystal violet and count them using a microscope.

Mandatory Visualizations

ETC159_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD LRP LRP5/6 Co-receptor Wnt->LRP PORCN PORCN Wnt->PORCN Palmitoylation DVL Dishevelled FZD->DVL LRP->DVL PORCN->Wnt Secretion GSK3B GSK3β DVL->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation (Degradation) AXIN Axin AXIN->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF ETC159 This compound ETC159->PORCN TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Mechanism of action of this compound in the Wnt signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start Start: Select Wnt-dependent cancer cell line assay_selection Select Assay: - β-catenin reporter - Colony formation - Cell viability start->assay_selection dose_response Dose-Response Curve: Determine IC50 assay_selection->dose_response mechanism Mechanism of Action: Western Blot for β-catenin levels dose_response->mechanism model Select Animal Model: - Xenograft - PDX model mechanism->model Proceed if potent and on-target dosing Dose Escalation Study: Determine MTD model->dosing efficacy Efficacy Study: Tumor growth inhibition dosing->efficacy toxicity Toxicity Assessment: - Body weight - Histopathology - Bone turnover markers efficacy->toxicity

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Guide start Experiment Start issue Issue Encountered: No/Low Efficacy or High Toxicity start->issue check_dose Check this compound Concentration/Dose issue->check_dose check_reagent Verify Reagent Stability & Purity issue->check_reagent check_model Validate Cell Line/ Animal Model (Wnt-dependency) issue->check_model check_protocol Review Experimental Protocol issue->check_protocol optimize_dose Optimize Dose: - Dose-response curve - MTD study check_dose->optimize_dose check_reagent->start Prepare fresh confirm_target Confirm On-Target Effect: - Western Blot - Reporter Assay check_model->confirm_target check_protocol->start Revise protocol resolve Issue Resolved optimize_dose->resolve confirm_target->resolve

Caption: Logical troubleshooting guide for this compound experiments.

References

interpreting unexpected results in Etc-159 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ETC-159, a potent and orally available PORCN inhibitor. Unexpected results are common in research, and this guide is designed to help you interpret your findings and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of Porcupine (PORCN), an O-acyltransferase that is essential for the palmitoylation of Wnt ligands.[1][2][3] This post-translational modification is critical for the secretion and activity of Wnt proteins.[1][3] By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, thereby suppressing both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.[1] this compound has shown efficacy in preclinical models of cancers with hyperactive Wnt signaling, particularly those with R-spondin (RSPO) fusions.[2][4]

Q2: What are the key assays to measure the activity of this compound?

The primary assays to assess the on-target activity of this compound include:

  • β-catenin Reporter Assays (e.g., TOPFlash): These assays measure the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of canonical Wnt signaling.[5][6] A reduction in luciferase activity indicates inhibition of the pathway.

  • Target Gene Expression Analysis (e.g., qPCR for AXIN2): AXIN2 is a well-established direct target gene of the Wnt/β-catenin pathway.[7][8][9][10] A decrease in AXIN2 mRNA levels serves as a robust pharmacodynamic biomarker for this compound activity.[8]

  • β-catenin Stabilization/Cellular Localization Assays (e.g., Western Blot, Immunofluorescence): In the presence of active canonical Wnt signaling, β-catenin is stabilized and translocates to the nucleus.[7] Treatment with this compound should lead to a decrease in total and nuclear β-catenin levels.[2][3]

  • Cell Proliferation and Viability Assays: In cancer cells dependent on Wnt signaling for their growth, this compound is expected to reduce cell proliferation and viability.

Q3: What kind of quantitative results can I expect with this compound?

The potency of this compound can vary depending on the cell line and the specific assay. Below is a summary of reported in vitro potencies.

Assay TypeCell Line/SystemReported IC50Reference
β-catenin Reporter ActivitySTF3A cells2.9 nM[1][2]
Mouse PORCN InhibitionIn vitro assay18.1 nM[1][2]
Xenopus PORCN InhibitionIn vitro assay70 nM[1][2]
Teratocarcinoma Colony FormationPA-1 cells35 nM[11]

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically in your system.

Troubleshooting Unexpected Results

Scenario 1: No effect of this compound on β-catenin reporter activity in a supposedly Wnt-driven cell line.

Possible Cause Troubleshooting Steps
Cell line is not dependent on secreted Wnts. The Wnt pathway may be activated downstream of the Wnt ligand-receptor interaction (e.g., mutations in APC or CTNNB1). This compound will not be effective in these cases. Confirm the genetic background of your cell line.
Drug inactivity. Ensure the this compound compound is properly stored and has not degraded. Test the compound on a well-characterized Wnt-dependent positive control cell line (e.g., PA-1).
Suboptimal assay conditions. Optimize the concentration of this compound and the treatment duration. A full dose-response curve is recommended. Ensure your reporter construct is responsive to Wnt signaling by using a known activator (e.g., Wnt3a conditioned media, GSK3β inhibitor like CHIR99021).[12][13]
Mutations in PORCN. Although rare, mutations in the PORCN gene can confer resistance to this compound.[14]

Scenario 2: Decrease in β-catenin reporter activity, but no effect on cell proliferation.

Possible Cause Troubleshooting Steps
Wnt signaling is not the primary driver of proliferation in your cell line. The observed Wnt activity may be a secondary characteristic of the cells. The cells might rely on other signaling pathways for survival and proliferation. Consider performing pathway analysis (e.g., RNA-seq) to identify the dominant signaling pathways.
Incomplete pathway inhibition. The dose of this compound may be sufficient to reduce reporter gene activity but not enough to induce a cytostatic or cytotoxic effect. Perform a dose-response study for cell viability.
Redundant signaling pathways. Other signaling pathways (e.g., PI3K/mTOR) may be compensating for the inhibition of Wnt signaling.[1][15] Combination therapies might be necessary to observe a phenotypic effect.[16]
Assay duration is too short. The effects of Wnt inhibition on cell proliferation may take longer to manifest. Extend the duration of your cell proliferation assay.

Scenario 3: Unexpected upregulation of certain genes or pathways following this compound treatment.

Possible Cause Troubleshooting Steps
Feedback mechanisms. Inhibition of the Wnt pathway can sometimes lead to the activation of compensatory feedback loops. Analyze the expression of other Wnt pathway components and related signaling molecules.
Off-target effects. While this compound is a potent PORCN inhibitor, off-target effects at high concentrations cannot be entirely ruled out. Perform dose-response experiments and use the lowest effective concentration. Compare the effects of this compound with other PORCN inhibitors (e.g., Wnt-C59, LGK974) or with genetic knockdown of PORCN.[17]
Unexpected biological roles of Wnt signaling. Recent studies have shown that this compound can have anti-angiogenic effects and unexpectedly downregulate the Wnt receptor FZD7 in osteosarcoma models.[3] This suggests that the consequences of Wnt inhibition can be context-dependent.

Experimental Protocols

1. β-Catenin Reporter Assay (TOPFlash Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • Super 8xTOPFlash reporter plasmid

    • Renilla luciferase control plasmid (for normalization)

    • Transfection reagent

    • This compound

    • Dual-luciferase reporter assay system

    • Luminometer

  • Methodology:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect cells with the TOPFlash reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 24-48 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the TOPFlash luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

2. AXIN2 mRNA Expression Analysis by qPCR

  • Materials:

    • Wnt-responsive cell line

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for AXIN2 and a housekeeping gene (e.g., GAPDH, ACTB)

    • qPCR instrument

  • Methodology:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for AXIN2 and a housekeeping gene.

    • Calculate the relative expression of AXIN2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control. A significant decrease in AXIN2 mRNA levels indicates on-target activity of this compound.[9][10]

Visualizations

Wnt_Signaling_Pathway_and_ETC159 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Frizzled Wnt Ligand->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled PORCN PORCN PORCN->Wnt Ligand Palmitoylates for secretion Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Destruction_Complex->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Genes (e.g., AXIN2) TCF_LEF->Target_Genes Activates Transcription ETC159 This compound ETC159->PORCN Inhibits

Caption: Mechanism of action of this compound in the Wnt signaling pathway.

troubleshooting_workflow Start Unexpected Result with this compound Check_Compound Verify this compound Integrity & Concentration Start->Check_Compound Genetic_Background Confirm Genetic Background of Cell Line (e.g., Wnt pathway mutations) Start->Genetic_Background Assay_Optimization Optimize Assay Conditions (Dose, Duration) Start->Assay_Optimization Positive_Control Test on Positive Control Cell Line Check_Compound->Positive_Control Downstream_Readouts Analyze Downstream Readouts (e.g., AXIN2 expression, β-catenin levels) Positive_Control->Downstream_Readouts Genetic_Background->Downstream_Readouts Assay_Optimization->Downstream_Readouts Alternative_Pathways Investigate Alternative/Compensatory Pathways Downstream_Readouts->Alternative_Pathways Off_Target Consider Off-Target Effects Downstream_Readouts->Off_Target Alternative_Pathways->Off_Target Interpret Interpret Results Off_Target->Interpret

Caption: A logical workflow for troubleshooting unexpected results in this compound assays.

References

addressing Etc-159 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to Etc-159 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent, orally bioavailable small molecule inhibitor of Porcupine (PORCN).[1][2][3][4] PORCN is a crucial enzyme responsible for the palmitoylation of Wnt ligands, a post-translational modification that is essential for their secretion and subsequent activation of the Wnt/β-catenin signaling pathway.[5][6] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, leading to the suppression of Wnt signaling.[7][8] This mechanism of action makes this compound a valuable tool for studying Wnt-dependent biological processes and a potential therapeutic agent for cancers with hyperactivated Wnt signaling.[8][9]

Q2: What are the recommended solvents for dissolving this compound?

This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] However, it is insoluble in water and ethanol .[1] For in vitro experiments, it is highly recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.

Q3: How should I prepare this compound for in vivo studies?

For oral administration in animal models, this compound can be formulated in a vehicle suitable for gavage. One suggested formulation involves preparing a stock solution in DMSO and then diluting it with other components. A commonly used vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2] Another option that has been used is a formulation of 50% PEG400 in water.[2] It is crucial to ensure the final solution is a clear and homogenous suspension before administration.

Q4: What are the storage conditions for this compound powder and stock solutions?

  • Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] It can be stored at 4°C for up to 2 years.[2]

  • Stock Solutions: Prepared stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][2]

Troubleshooting Guide: Addressing Solubility Issues

This guide provides solutions to common problems encountered when preparing this compound solutions for experimental use.

Problem 1: this compound powder is not dissolving in my chosen solvent.

  • Question: I am trying to dissolve this compound powder, but it is not going into solution. What should I do?

  • Answer:

    • Verify the Solvent: Ensure you are using a recommended solvent. This compound is insoluble in aqueous buffers like PBS and water, as well as ethanol.[1] Use high-quality, anhydrous DMSO for initial stock solution preparation.[1]

    • Use Fresh Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound.[1] Always use fresh, unopened, or properly stored anhydrous DMSO.

    • Sonication: To aid dissolution, you can sonicate the solution in a water bath for short intervals.[2][4] Be careful not to overheat the solution, which could degrade the compound.

    • Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can also help to increase solubility. However, prolonged heating should be avoided.

Problem 2: My this compound solution appears cloudy or has precipitated after dilution.

  • Question: I prepared a clear stock solution of this compound in DMSO, but upon diluting it into my aqueous cell culture medium or buffer, a precipitate formed. How can I prevent this?

  • Answer:

    • Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution into the aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.

    • Vortexing During Dilution: When adding the this compound stock solution to the aqueous medium, ensure the medium is being gently vortexed or mixed to promote rapid and uniform distribution of the compound, minimizing localized high concentrations that can lead to precipitation.

    • Use of Pluronic F-68: For cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can help to improve the solubility and stability of hydrophobic compounds.

Problem 3: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues.

  • Question: My experimental results with this compound are not reproducible. Could this be related to how I am preparing the compound?

  • Answer:

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous experimental buffer from a frozen DMSO stock solution immediately before each experiment. Do not store diluted aqueous solutions of this compound.

    • Visual Inspection: Before adding the compound to your experimental system, visually inspect the final diluted solution to ensure it is clear and free of any visible precipitate. If you observe any cloudiness, you should remake the solution.

    • Consistent Protocol: Ensure you are using a consistent and standardized protocol for preparing your this compound solutions for every experiment to minimize variability.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO33 - 78 mg/mLHygroscopic DMSO can significantly reduce solubility. Use fresh, anhydrous DMSO.[1][3]
DMF33 mg/mL
WaterInsoluble
EthanolInsoluble
DMSO:PBS (pH 7.2) (1:7)0.12 mg/mLLimited solubility in aqueous buffers.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 391.38 g/mol )[1][2]

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 3.91 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for short intervals in a water bath.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute in Aqueous Buffer with Vortexing thaw->dilute inspect Visually Inspect for Clarity dilute->inspect inspect->dilute If Precipitate, Remake use Use Immediately in Experiment inspect->use If Clear

Caption: Workflow for preparing this compound stock and working solutions.

wnt_pathway This compound Mechanism of Action in the Wnt Signaling Pathway cluster_cell Wnt-Producing Cell cluster_target Target Cell wnt Wnt Ligand porcn PORCN Enzyme wnt->porcn secretion Wnt Secretion wnt->secretion palmitoylation Palmitoylation porcn->palmitoylation palmitoylation->wnt Modified Wnt fzd Frizzled Receptor secretion->fzd Activates beta_catenin β-catenin fzd->beta_catenin Signal Transduction nucleus Nucleus beta_catenin->nucleus gene_transcription Target Gene Transcription nucleus->gene_transcription etc159 This compound etc159->porcn Inhibits

Caption: this compound inhibits PORCN, blocking Wnt ligand secretion and signaling.

References

mitigating dysgeusia side effect in Etc-159 clinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical studies of Etc-159. The focus is on mitigating the common side effect of dysgeusia (taste alteration).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2][3] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[4][5] By inhibiting PORCN, this compound effectively suppresses Wnt signaling.[1][4] The Wnt pathway is implicated in cellular proliferation, differentiation, and migration, and its hyperactivity is a driver in a subset of cancers, including certain colorectal, endometrial, ovarian, and pancreatic cancers.[5]

Q2: Is dysgeusia a known side effect of this compound?

Yes, dysgeusia is a frequently reported side effect in clinical trials of this compound. In a Phase 1B dose-escalation study of this compound in combination with pembrolizumab, dysgeusia was the most common treatment-emergent adverse event (TEAE), occurring in 65% of patients.[6] Another Phase 1 study of this compound as a monotherapy in patients with advanced solid tumors also reported dysgeusia as a common adverse event, occurring in 25% of patients.[7][8]

Q3: What is the likely mechanism behind this compound-induced dysgeusia?

The precise mechanism is not fully elucidated. However, the Wnt signaling pathway is known to play a role in the renewal of taste bud cells. Inhibition of this pathway by this compound may disrupt the normal turnover and function of these cells, leading to altered taste perception.

Q4: How is the severity of dysgeusia typically graded in clinical trials?

The severity of dysgeusia is commonly graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The grading is as follows:

  • Grade 1: Altered taste but no change in diet.

  • Grade 2: Altered taste with some change in diet (e.g., aversion to certain foods).

  • Grade 3: Altered taste with significant change in diet, leading to inadequate oral intake.

Troubleshooting Guides

Issue: A significant number of patients in our this compound clinical trial are reporting dysgeusia.

Troubleshooting Steps:

  • Quantify and Grade the Adverse Event:

    • Systematically collect data on the incidence and severity of dysgeusia at each study visit using a validated tool such as the Chemotherapy-induced Taste Alteration Scale (CiTAS) or patient-reported outcome questionnaires.[9]

    • Grade the severity of all reported cases according to the CTCAE.

  • Implement Proactive Patient Education:

    • Inform patients about the potential for taste changes before initiating treatment with this compound.[10]

    • Provide patients with a list of potential self-care and dietary strategies to manage dysgeusia (see "Patient Dietary and Oral Hygiene Guidance" table below).

  • Investigate Concomitant Medications:

    • Review all concomitant medications the patient is taking, as some drugs can also cause or exacerbate taste alterations.[10]

  • Assess for Other Oral Complications:

    • Examine patients for other oral issues such as xerostomia (dry mouth) or mucositis, which can contribute to taste disturbances.[11]

Issue: Patients are experiencing weight loss and decreased appetite secondary to dysgeusia.

Troubleshooting Steps:

  • Nutritional Counseling:

    • Refer patients to a registered dietitian or nutritionist for personalized counseling.[12]

    • Encourage small, frequent meals and snacks throughout the day.[12][13]

  • Dietary Modifications:

    • Advise patients to experiment with different food flavors, textures, and temperatures.[13][14]

    • Recommend the use of flavor enhancers such as herbs, spices, and marinades to improve the palatability of food.[13][14]

    • If patients report a metallic taste, suggest using plastic utensils and avoiding canned foods.[14]

  • Consider Pharmacological Interventions (with caution and further investigation):

    • While evidence for pharmacological treatment of chemotherapy-induced dysgeusia is mixed, some studies have explored zinc supplementation. However, this should be approached with caution due to potential impacts on the immune system.[10][15]

Data Presentation

Table 1: Incidence of Dysgeusia in this compound Clinical Trials

Clinical TrialTreatment ArmNumber of PatientsIncidence of DysgeusiaGrade 1/2 Dysgeusia
Phase 1B (NCT02521844)[6]This compound + Pembrolizumab2065%Most events were Grade 1/2
Phase 1 (NCT02521844)[7][8]This compound Monotherapy1625%Not specified

Table 2: Patient Dietary and Oral Hygiene Guidance for Dysgeusia Management

RecommendationRationale
Oral Hygiene
Brush teeth and tongue gently before and after meals.[13][14]Removes food particles and bacteria that can contribute to unpleasant tastes.
Rinse mouth with a mild saline or baking soda solution.[12][14]Helps to neutralize tastes and keep the mouth clean.
Dietary Strategies
Use plastic utensils.[14]Reduces metallic taste perception.
Marinate foods in fruit juices, sweet wines, or salad dressings.[13][14]Can help to mask unpleasant tastes.
Add spices, herbs, and seasonings to food.[13][14]Enhances the flavor of food.
Try tart foods and drinks like citrus (if no mouth sores).[14]Can help to stimulate saliva and taste buds.
Eat foods cold or at room temperature.[12][13]Can reduce strong or unpleasant smells and tastes.
Stay hydrated by sipping on fluids throughout the day.[13]Helps to keep the mouth moist and can wash away bad tastes.

Experimental Protocols

Protocol 1: Assessment of Taste Function

  • Objective: To quantitatively assess changes in taste perception in patients receiving this compound.

  • Methodology:

    • Baseline Assessment: Prior to the first dose of this compound, perform a baseline taste assessment.

    • Taste Solutions: Prepare standardized solutions for the five basic tastes: sweet (sucrose), sour (citric acid), salty (sodium chloride), bitter (quinine hydrochloride), and umami (monosodium glutamate) in varying concentrations.

    • Whole-Mouth "Sip and Spit" Test:

      • The patient will rinse their mouth with deionized water.

      • Present the taste solutions in ascending order of concentration for each taste modality.

      • The patient will take a small amount of the solution into their mouth, swish it for 5 seconds, and then spit it out.

      • The patient will then identify the taste.

      • The detection threshold (lowest concentration at which a taste is detected) and recognition threshold (lowest concentration at which the taste is correctly identified) are recorded.

    • Follow-up Assessments: Repeat the assessment at specified time points during and after treatment to monitor for changes.

Protocol 2: Evaluation of Patient-Reported Outcomes

  • Objective: To subjectively assess the impact of dysgeusia on patients' quality of life.

  • Methodology:

    • Questionnaire Selection: Utilize a validated questionnaire such as the Chemotherapy-induced Taste Alteration Scale (CiTAS).[9] This scale assesses various dimensions of taste alterations, including general taste changes, decline in basic tastes, and discomfort.

    • Administration: Administer the questionnaire at baseline and at regular intervals throughout the clinical trial.

    • Data Analysis: Analyze the questionnaire responses to identify the prevalence and severity of different types of taste alterations and their impact on patients.

Mandatory Visualizations

Wnt_Signaling_Pathway_and_Etc159_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD LRP LRP5/6 Co-receptor Wnt->LRP PORCN Porcupine (PORCN) Wnt->PORCN Palmitoylation DVL Dishevelled (DVL) FZD->DVL LRP->DVL PORCN->Wnt Secretion DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates Etc159 This compound Etc159->PORCN Inhibits

Caption: Wnt Signaling Pathway and the Mechanism of this compound Inhibition.

Dysgeusia_Management_Workflow Start Patient Enrolled in This compound Clinical Trial Baseline Baseline Assessment: - Taste Function Test - CiTAS Questionnaire Start->Baseline Treatment This compound Treatment Initiated Baseline->Treatment Monitoring Ongoing Monitoring for Adverse Events Treatment->Monitoring DysgeusiaReported Dysgeusia Reported? Monitoring->DysgeusiaReported NoDysgeusia Continue Monitoring DysgeusiaReported->NoDysgeusia No AssessSeverity Assess and Grade Severity (CTCAE) DysgeusiaReported->AssessSeverity Yes NoDysgeusia->Monitoring Mild Grade 1 AssessSeverity->Mild ModerateSevere Grade 2-3 AssessSeverity->ModerateSevere PatientEd Provide Patient Education: - Oral Hygiene - Dietary Guidance Mild->PatientEd ModerateSevere->PatientEd NutritionalSupport Refer to Nutritionist/ Dietitian ModerateSevere->NutritionalSupport FollowUp Follow-up Assessment: - Taste Function - CiTAS Questionnaire PatientEd->FollowUp NutritionalSupport->FollowUp Resolved Dysgeusia Resolved? FollowUp->Resolved Resolved->Monitoring No End End of Study Resolved->End Yes

Caption: Clinical Workflow for Managing this compound-Induced Dysgeusia.

References

dealing with inconsistent Etc-159 results in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during cell-based assays with ETC-159.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2][3] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[4] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby inhibiting Wnt signaling.[1][5] This leads to a decrease in the levels of nuclear β-catenin and reduced transcription of Wnt target genes.[2][4]

Q2: In which cancer types has this compound shown efficacy?

Preclinical studies have demonstrated the efficacy of this compound in various cancer models that are dependent on Wnt signaling. These include colorectal, endometrial, ovarian, and pancreatic cancers, particularly those with specific genetic alterations like RSPO fusions or RNF43 mutations.[4][6]

Q3: What are the common downstream readouts to confirm this compound activity?

To confirm that this compound is effectively inhibiting the Wnt pathway in your cell-based assay, you can measure the following:

  • Reduced β-catenin levels: Western blotting can be used to assess the levels of total and active (non-phosphorylated) β-catenin. A decrease in β-catenin levels upon this compound treatment indicates pathway inhibition.[2][7]

  • Decreased Wnt target gene expression: Quantitative PCR (qPCR) can be used to measure the mRNA levels of well-established Wnt target genes such as AXIN2, LEF1, c-Myc, or Cyclin D1.[8]

  • Reduced TCF/LEF reporter activity: In cells transfected with a TCF/LEF luciferase reporter construct (e.g., TOPFlash), a decrease in luciferase activity upon this compound treatment is a direct measure of reduced Wnt/β-catenin signaling.[9]

Q4: What is the recommended starting concentration for this compound in in vitro assays?

The IC50 of this compound can vary depending on the cell line and the specific assay being performed. A common starting point for in vitro experiments is in the low nanomolar range. For example, the IC50 for inhibiting β-catenin reporter activity in STF3A cells is 2.9 nM.[1][2][3] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Inconsistent Results

Inconsistent results in cell-based assays with this compound can arise from various factors, ranging from cell line integrity to experimental execution. This guide provides a structured approach to troubleshooting common issues.

Section 1: Cell Line and Culture Conditions

Q1: My results with this compound are highly variable between experiments. What could be the cause related to my cells?

Inconsistent results are often linked to the health and identity of your cell lines. Here are some critical factors to consider:

  • Cell Line Authentication: Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[10][11][12] It is crucial to authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling at the start of your experiments and after a certain number of passages.[13][14]

  • Mycoplasma Contamination: Mycoplasma infection can alter cellular responses, including signaling pathways, leading to unreliable results.[15][16] Regularly test your cells for mycoplasma using PCR-based methods or DNA staining.[17][18][19]

  • Cell Passage Number: High passage numbers can lead to genetic drift and phenotypic changes in cell lines, affecting their response to inhibitors.[11] It is best practice to use cells within a defined, low passage number range and to thaw a fresh vial of cells after a certain number of passages.

  • Cell Seeding Density: The density at which you seed your cells can impact their growth rate and response to treatment. Inconsistent seeding can lead to variability in results.[20] Ensure you have a standardized and optimized seeding density for your assays.

Troubleshooting Workflow for Cell-Related Issues

start Inconsistent Results Observed check_cells Verify Cell Line Integrity start->check_cells auth Authenticate Cell Line (STR) check_cells->auth Is it authenticated? myco Test for Mycoplasma check_cells->myco Is it mycoplasma-free? passage Check Passage Number check_cells->passage Is passage number low? density Standardize Seeding Density check_cells->density Is seeding consistent? new_vial Thaw New, Low-Passage Vial auth->new_vial No myco->new_vial No passage->new_vial No retest Re-run Experiment density->retest No new_vial->retest cluster_ER Endoplasmic Reticulum cluster_cell Cell Cytoplasm & Nucleus Wnt Wnt Ligand Palmitoylation Palmitoylation Wnt->Palmitoylation PORCN PORCN PORCN->Palmitoylation ETC159 This compound ETC159->PORCN Frizzled Frizzled Receptor Palmitoylation->Frizzled Secreted Wnt Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Degradation betaCatenin_nuc β-catenin betaCatenin->betaCatenin_nuc Translocation TCF_LEF TCF/LEF betaCatenin_nuc->TCF_LEF TargetGenes Wnt Target Genes (AXIN2, c-Myc, etc.) TCF_LEF->TargetGenes Transcription start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (adhesion) seed_cells->incubate1 prepare_drug Prepare serial dilutions of this compound incubate1->prepare_drug treat_cells Treat cells with this compound and controls (Vehicle, Staurosporine) incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for desired time (e.g., 48-72h) treat_cells->incubate2 add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 read_plate Read plate (absorbance or luminescence) incubate3->read_plate analyze Analyze data and plot dose-response curve read_plate->analyze end End analyze->end

References

Validation & Comparative

A Comparative Guide to ETC-159 in Combination with Pembrolizumab for Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel combination therapy, ETC-159 and pembrolizumab, against alternative treatments for patients with advanced solid tumors. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of emerging therapeutic strategies. This document summarizes available clinical trial data, details experimental protocols, and visualizes key biological pathways and study designs.

Introduction to this compound and Pembrolizumab

This compound is an investigational, orally administered small molecule that inhibits PORCN, a protein essential for the secretion of Wnt ligands. By blocking Wnt signaling, this compound aims to suppress tumor growth and modulate the tumor microenvironment. Pembrolizumab (Keytruda®) is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), pembrolizumab unleashes the body's immune system to attack cancer cells.

The combination of this compound and pembrolizumab is being investigated on the premise that inhibiting the Wnt signaling pathway may sensitize "cold" tumors, which are typically unresponsive to immunotherapy, to the effects of PD-1 blockade. This could be particularly relevant for microsatellite stable (MSS) solid tumors, which represent a large patient population with limited effective treatment options.

Performance Comparison: this compound + Pembrolizumab vs. Alternatives

The following tables present a comparative summary of the available efficacy and safety data for this compound in combination with pembrolizumab versus other therapies used in advanced solid tumors, with a focus on microsatellite stable colorectal cancer (MSS CRC) where available data for novel combinations is more robust.

Efficacy Data
Treatment RegimenTrial IdentifierPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound + Pembrolizumab NCT02521844 (Phase 1b)Advanced Solid Tumors (predominantly MSS)6.7% (1 PR in 15 evaluable patients)[1]40% (1 PR, 5 SD)[1]Not ReportedNot Reported
Botensilimab + Balstilimab NCT03860272 (Phase 1)Refractory MSS mCRC (no active liver metastases)23%73% (clinical benefit)[2]4.0 months21.2 months[3]
Regorafenib + Nivolumab NCT04126733 (Phase 2)Refractory pMMR/MSS mCRC7.1% (21.7% in patients without liver mets)[4]38.5% (PR + SD)[4]1.8 months[5]11.9 months[5]
Regorafenib + Ipilimumab + Nivolumab NCT04362839 (Phase 1)Refractory MSS mCRC31% (40.9% in patients without liver mets)[2]65.5%[2]4 months (5 months in patients without liver mets)[2]19.6 months (Not reached in patients without liver mets)[2]
Standard Chemotherapy (various) Historical DataAdvanced Solid Tumors~5-20% (in later lines of therapy)Varies~2-4 months~6-12 months

PR: Partial Response; SD: Stable Disease; mCRC: metastatic Colorectal Cancer; pMMR: proficient Mismatch Repair; MSS: Microsatellite Stable. Data for standard chemotherapy is generalized and can vary significantly based on cancer type and prior treatments.

Safety and Tolerability Data
Treatment RegimenTrial IdentifierCommon Treatment-Emergent Adverse Events (TEAEs)Grade 3/4 TEAEsDose-Limiting Toxicities (DLTs)
This compound + Pembrolizumab NCT02521844 (Phase 1b)Dysgeusia (65%), β-CTX increase (30%), fatigue (25%), constipation (20%), nausea (20%)[1]Colitis, immune-related enteritis, pneumonitis, erythema with fever[1]G3 colitis, G3 immune-related enteritis (16 mg cohort); pneumonitis and erythema with fever (8 mg cohort)[1]
Botensilimab + Balstilimab NCT03860272 (Phase 1)Fatigue (35%), diarrhea (32%), pyrexia (24%)[6][7]Not specified in detail in the provided search results.Not specified in detail in the provided search results.
Regorafenib + Nivolumab NCT04126733 (Phase 2)Fatigue, palmar-plantar erythrodysesthesia, maculopapular rash[5]Maculopapular rash (14%), fatigue (7%), pneumonia (6%), increased bilirubin (6%)[4]Not specified in detail in the provided search results.
Regorafenib + Ipilimumab + Nivolumab NCT04362839 (Phase 1)Maculopapular rash (65.5%), increased AST/ALT (58.6%), hyperbilirubinemia (27.6%), pruritus (27.6%)[2]Maculopapular rash (37.9%), increased AST/ALT (17.2%), increased lipase/amylase (10.3%)[2]Not specified in detail in the provided search results.
Standard Chemotherapy (various) N/AMyelosuppression, nausea, vomiting, fatigue, alopecia, mucositisVaries widely based on agent(s) usedVaries widely based on agent(s) used

β-CTX: beta-C-terminal telopeptide; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.

Experimental Protocols

This compound in Combination with Pembrolizumab (NCT02521844)

This Phase 1b open-label, dose-escalation, and expansion study was designed to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety, and preliminary efficacy of this compound in combination with pembrolizumab in patients with advanced solid tumors who have failed standard treatments.

  • Dose Escalation Phase: A standard 3+3 design was employed. Patients received oral this compound every other day in 21-day cycles at doses of 8 mg and 16 mg. Pembrolizumab was administered intravenously at a fixed dose of 200 mg every 3 weeks. The DLT period was 42 days.

  • Dose Expansion Phase: This phase is designed to further evaluate the safety and efficacy of the combination at the RP2D in specific patient cohorts, including MSS colorectal, endometrial, and ovarian cancers.

  • Key Assessments: Safety was monitored through the evaluation of adverse events. Efficacy was assessed every 6 weeks using RECIST 1.1 criteria. Pharmacokinetic and pharmacodynamic (hair follicle Axin2 reduction) analyses were also performed.

Alternative Treatment Protocols (Summarized)
  • Botensilimab and Balstilimab (NCT03860272): This was a Phase 1a/1b open-label study. In the expansion cohort for MSS mCRC, patients received botensilimab at 1 mg/kg or 2 mg/kg every six weeks in combination with balstilimab at 3 mg/kg every two weeks. The primary endpoints were safety and tolerability, with secondary endpoints including ORR, DCR, duration of response (DOR), and PFS.[8][6]

  • Regorafenib and Nivolumab (NCT04126733): This was a single-arm, open-label, multicenter Phase 2 study. Patients received oral regorafenib (starting at 80 mg, with potential escalation to 120 mg) daily for 21 days of a 28-day cycle, and intravenous nivolumab at 480 mg every 4 weeks. The primary endpoint was ORR.[4][5]

  • Regorafenib, Ipilimumab, and Nivolumab (NCT04362839): This was a Phase 1 dose-escalation and expansion study. Patients received regorafenib, ipilimumab, and nivolumab. The study evaluated the safety and efficacy of the triplet combination, with stratification based on the presence of liver metastases.[2]

Visualizing the Science

The following diagrams illustrate the mechanisms of action and the clinical trial workflow.

Signaling_Pathway cluster_Wnt Wnt Signaling Pathway cluster_Immune Immune Checkpoint Blockade Wnt Wnt Ligand PORCN PORCN Wnt->PORCN Palmitoylation Frizzled Frizzled Receptor PORCN->Frizzled Wnt Secretion ETC159 This compound ETC159->PORCN Inhibition BetaCatenin β-catenin Frizzled->BetaCatenin Signal Transduction TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activation Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 PD1 PD-1 Receptor PDL1->PD1 Inhibition of T Cell T_Cell T Cell T_Cell->PD1 T_Cell_Activation T Cell Activation & Tumor Cell Killing T_Cell->T_Cell_Activation Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blockade

Caption: Combined mechanism of action of this compound and pembrolizumab.

Experimental_Workflow cluster_treatment Treatment Cycle (21 days) start Patient Screening (Advanced Solid Tumors, Failed Standard Tx) enrollment Enrollment into Dose Escalation Cohorts (3+3 Design) start->enrollment etc159_dosing This compound Orally (QOD at 8mg or 16mg) enrollment->etc159_dosing pembro_dosing Pembrolizumab IV (200mg Q3W) enrollment->pembro_dosing dlt_period DLT Observation (42 days) etc159_dosing->dlt_period pembro_dosing->dlt_period assessment Tumor Assessment (RECIST 1.1) Every 6 Weeks dlt_period->assessment pd_pk_analysis Pharmacodynamic & Pharmacokinetic Analysis assessment->pd_pk_analysis mtd_rp2d Determine MTD/RP2D pd_pk_analysis->mtd_rp2d expansion Dose Expansion Phase (at RP2D in specific cohorts) mtd_rp2d->expansion

Caption: Workflow of the NCT02521844 Phase 1b clinical trial.

Logical_Relationship cluster_intervention Combination Therapy problem Advanced Solid Tumors (e.g., MSS CRC) Often 'Cold' to Immunotherapy hypothesis Hypothesis: This compound sensitizes tumors to pembrolizumab problem->hypothesis etc159 This compound (Wnt Signaling Inhibitor) etc159->hypothesis pembro Pembrolizumab (PD-1 Inhibitor) pembro->hypothesis outcome Potential Outcome: Enhanced Anti-Tumor Immune Response hypothesis->outcome

Caption: Rationale for combining this compound and pembrolizumab.

Conclusion

The combination of the PORCN inhibitor this compound with the PD-1 inhibitor pembrolizumab represents a rational therapeutic strategy for advanced solid tumors, particularly those with low immunogenicity like MSS colorectal cancer. Preliminary data from the Phase 1b clinical trial suggest that the combination is well-tolerated and may offer clinical benefit in a heavily pre-treated patient population. However, the efficacy data are still immature, and further investigation in the ongoing dose expansion phase is crucial to fully understand its potential.

In comparison, other novel immunotherapy combinations, such as botensilimab plus balstilimab, have shown promising objective response rates and survival benefits in refractory MSS CRC, albeit in early-phase trials. The combination of regorafenib with PD-1 inhibitors has yielded more modest results, with efficacy appearing to be influenced by the presence of liver metastases.

For researchers and drug developers, the evolving landscape of treatments for advanced solid tumors underscores the importance of combination strategies that can overcome resistance to single-agent immunotherapies. The development of this compound in combination with pembrolizumab warrants continued observation as more mature data becomes available, which will be critical in defining its place in the therapeutic armamentarium against these challenging malignancies.

References

Dual Blockade of Wnt and PI3K Pathways: A Synergistic Strategy in Wnt-Addicted Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Preclinical Efficacy of Combining ETC-159 with PI3K Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The hyperactivation of the Wnt signaling pathway is a critical driver in a subset of cancers, making it a key target for therapeutic intervention. This compound, a novel and potent oral inhibitor of Porcupine (PORCN), effectively blocks the secretion and activity of all Wnt ligands and has shown promise in preclinical models of Wnt-driven cancers. However, innate and acquired resistance can limit the efficacy of single-agent therapies. Emerging evidence highlights a crucial crosstalk between the Wnt and PI3K/mTOR signaling pathways, suggesting that a dual-inhibition strategy could offer a more robust and durable anti-tumor response.

This guide provides a comprehensive comparison of the synergistic effects observed when combining the PORCN inhibitor this compound with various PI3K/mTOR inhibitors. We present supporting preclinical data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding of this promising combination therapy.

Quantitative Analysis of Synergistic Efficacy

The synergy between this compound and PI3K/mTOR inhibitors has been rigorously evaluated in several Wnt-addicted cancer cell lines. The combination index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vitro Synergy Across Wnt-Addicted Cancer Cell Lines

The combination of this compound with the pan-PI3K inhibitor GDC-0941, the dual PI3K/mTOR inhibitor Omipalisib (GSK2126458), or the mTOR inhibitor Rapamycin was assessed in four different cancer cell lines with Wnt-pathway activating mutations (RNF43 or RSPO3). The synergy was most pronounced with inhibitors targeting the PI3K/mTOR pathway more broadly.

Cell LineGenetic BackgroundPI3K/mTOR InhibitorCombination Index (CI) at ED50Combination Index (CI) at ED75Combination Index (CI) at ED90
HPAF-IIRNF43 G659fsGDC-09410.530.440.41
RNF43mut/p53nullRNF43 G659fs, TP53-/-GDC-09410.570.500.46
Capan-2RNF43 G659fsGDC-09410.630.560.52
SW1463RSPO3 fusionGDC-09410.680.610.57
HPAF-IIRNF43 G659fsOmipalisib0.480.410.38
RNF43mut/p53nullRNF43 G659fs, TP53-/-Omipalisib0.510.450.42
HPAF-IIRNF43 G659fsRapamycin0.750.690.65

Data extracted from Zhong et al., Oncogene, 2019.[1][2][3][4]

In Vivo Tumor Growth Inhibition

The synergistic effect of combining this compound with the pan-PI3K inhibitor GDC-0941 was also validated in a patient-derived xenograft (PDX) model of RNF43-mutant pancreatic cancer.

Treatment GroupMean Tumor Volume Change (%)
Vehicle Control+250%
This compound (10 mg/kg)+50%
GDC-0941 (100 mg/kg)+120%
This compound + GDC-0941-40% (Tumor Regression)

Data extrapolated from graphical representations in Zhong et al., Oncogene, 2019.[1][2][3]

Signaling Pathways and Mechanism of Synergy

The Wnt and PI3K/AKT/mTOR pathways are two critical signaling cascades that regulate cell proliferation, survival, and metabolism. Crosstalk between these pathways can lead to compensatory activation when one is inhibited, thus providing a strong rationale for their dual blockade.

This compound inhibits PORCN, an enzyme essential for the palmitoylation and subsequent secretion of Wnt ligands. This prevents the activation of Frizzled receptors and the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin, a key transcriptional co-activator of Wnt target genes. PI3K inhibitors, on the other hand, block the conversion of PIP2 to PIP3, thereby preventing the activation of AKT and its downstream effectors like mTOR, which are central to cell growth and survival. The combination of these inhibitors leads to a more comprehensive shutdown of oncogenic signaling, resulting in enhanced cell cycle arrest and suppression of tumor growth.[1][2][3]

Synergy_Signaling_Pathway cluster_wnt Wnt Pathway cluster_pi3k PI3K Pathway Wnt Wnt Ligand PORCN PORCN Wnt->PORCN FZD Frizzled Receptor PORCN->FZD Wnt Secretion ETC159 This compound ETC159->PORCN | DVL Dishevelled FZD->DVL DestructionComplex Destruction Complex DVL->DestructionComplex | BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation PI3K PI3K BetaCatenin->PI3K Activation? WntTargetGenes Wnt Target Genes (AXIN2, MYC) TCF_LEF->WntTargetGenes RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PI3K_Inhibitor PI3K Inhibitor (e.g., GDC-0941) PI3K_Inhibitor->PI3K | PIP2 PIP2 AKT AKT PIP3->AKT AKT->DestructionComplex Inhibition? mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: Simplified signaling pathways of Wnt and PI3K, and points of inhibition by this compound and PI3K inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Soft Agar Colony Formation Assay

This assay is used to determine the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.

Soft_Agar_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis p1 Prepare 0.6% agar base layer in 6-well plates. Allow to solidify. p2 Prepare single-cell suspension of cancer cells. t1 Mix cells with 0.3% top agar. p2->t1 t2 Plate cell-agar mixture onto the base layer. t1->t2 t3 Add media containing this compound, PI3K inhibitor, or combination to each well. t2->t3 i1 Incubate for 2-3 weeks at 37°C, 5% CO2. Replenish media with drugs every 3-4 days. t3->i1 i2 Stain colonies with crystal violet. i1->i2 i3 Count colonies and calculate the Combination Index (CI). i2->i3

Caption: Experimental workflow for the soft agar colony formation assay.

Methodology:

  • Base Agar Preparation: A solution of 1.2% agar in sterile water is melted and mixed 1:1 with 2x growth medium. 2 mL of this 0.6% agar base is added to each well of a 6-well plate and allowed to solidify at room temperature.

  • Cell Layer Preparation: Cancer cells are trypsinized to a single-cell suspension and counted. Cells are then resuspended in 0.3% low-melting-point agar mixed 1:1 with 2x growth medium at a density of 5,000-10,000 cells per well.

  • Treatment: The cell-agar suspension is layered on top of the solidified base agar. After the top layer solidifies, growth medium containing the vehicle (DMSO), this compound, a PI3K inhibitor, or the combination of both is added to each well.

  • Incubation and Analysis: Plates are incubated at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks. The media with treatments is replenished every 3-4 days. At the end of the incubation period, colonies are stained with 0.05% crystal violet and counted. The Combination Index is calculated from the dose-response curves of the single agents and their combination using software like CompuSyn.

In Vivo Pancreatic Cancer Xenograft Study

This experiment evaluates the anti-tumor efficacy of the drug combination in a living organism.

Methodology:

  • Tumor Implantation: HPAF-II human pancreatic cancer cells, which harbor an RNF43 mutation, are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into four treatment groups: Vehicle, this compound alone, GDC-0941 alone, and the combination of this compound and GDC-0941.

  • Drug Administration: this compound is administered orally (e.g., 10 mg/kg, daily), and GDC-0941 is administered orally (e.g., 100 mg/kg, daily). The vehicle group receives the corresponding solvent.

  • Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study is terminated when tumors in the control group reach a predetermined size.

  • Pharmacodynamic Analysis: At the end of the study, tumors are harvested for downstream analysis, such as Western blotting and qPCR, to assess target engagement and pathway modulation.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular effects of the drug treatments.

Methodology:

  • Protein Extraction: Tumor tissues are homogenized, or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against proteins of interest (e.g., phospho-AKT, total AKT, β-catenin, and a loading control like GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control. The combination treatment showed potent inhibition of PI3K downstream signaling, as evidenced by the reduced phosphorylation of AKT at Ser473 and p70S6K at Thr389.[1]

Conclusion

The preclinical data strongly support the synergistic anti-tumor activity of combining the PORCN inhibitor this compound with PI3K/mTOR pathway inhibitors in Wnt-addicted cancers. This combination leads to a more profound and sustained inhibition of tumor growth both in vitro and in vivo compared to either agent alone. The dual blockade of these two critical oncogenic pathways represents a promising therapeutic strategy that warrants further clinical investigation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance this combination therapy into the clinic.

References

Identifying Biomarkers for ETC-159 Sensitivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers, particularly RNF43 mutations and AXIN2 expression, in predicting sensitivity to the Porcupine (PORCN) inhibitor ETC-159. This document summarizes key experimental findings, presents quantitative data in comparative tables, and details the methodologies used in pivotal studies.

This compound is a potent and orally bioavailable inhibitor of PORCN, a membrane-bound O-acyltransferase essential for the secretion and activity of all Wnt ligands. By blocking Wnt secretion, this compound disrupts the Wnt signaling pathway, which is aberrantly activated in various cancers, making it a promising therapeutic agent. Identifying patients who are most likely to respond to this compound is crucial for its clinical development. This guide focuses on two key biomarkers: inactivating mutations in the RNF43 gene and the expression levels of the AXIN2 gene.

RNF43 Mutations as a Predictive Biomarker for this compound Sensitivity

The E3 ubiquitin ligase Ring Finger Protein 43 (RNF43) is a negative regulator of the Wnt signaling pathway. It acts by ubiquitinating the Frizzled (FZD) family of Wnt receptors, targeting them for degradation and thereby reducing the cell's sensitivity to Wnt ligands.[1][2] In several cancer types, including pancreatic, colorectal, and ovarian cancers, loss-of-function mutations in RNF43 lead to increased levels of FZD receptors on the cell surface. This renders the cancer cells "Wnt-addicted," meaning their growth and survival become highly dependent on Wnt signaling.[2][3] This dependency creates a therapeutic vulnerability that can be exploited by PORCN inhibitors like this compound.

Comparative Efficacy of this compound in RNF43-Mutant vs. RNF43-Wild-Type Cancers
Cell LineCancer TypeRNF43 StatusThis compound/LGK974 SensitivityReference
HPAF-IIPancreaticMutant (p.E174X)Sensitive[1]
AsPC-1PancreaticMutant (p.S720X)Sensitive[1]
PaTu8988SPancreaticMutantSensitive[1]
Capan-2PancreaticMutantSensitive[1]
PK1PancreaticWild-TypeInsensitive[1]
YAPCPancreaticWild-TypeInsensitive[1]
RKOColorectalMutantSensitive[4]
LS174TColorectalMutantSensitive[4]

Table 1: Sensitivity of Cancer Cell Lines to PORCN Inhibitors Based on RNF43 Mutation Status. This table summarizes the observed sensitivity of various cancer cell lines to PORCN inhibitors. RNF43-mutant cell lines consistently show greater sensitivity to the inhibition of Wnt secretion.

Furthermore, studies on patient-derived xenograft (PDX) models have confirmed these in vitro findings. Treatment with this compound has been shown to significantly reduce tumor growth in PDX models derived from patients with RNF43-mutant colorectal and pancreatic cancers.[3][5]

AXIN2 Expression as a Pharmacodynamic Biomarker

AXIN2 is a scaffold protein that plays a crucial role in the β-catenin destruction complex, which negatively regulates the Wnt signaling pathway. Importantly, AXIN2 itself is a direct transcriptional target of the Wnt/β-catenin pathway.[6] This means that when the Wnt pathway is active, the transcription of AXIN2 is upregulated, creating a negative feedback loop.

This characteristic makes AXIN2 mRNA levels a valuable pharmacodynamic biomarker for assessing the on-target activity of Wnt pathway inhibitors like this compound. A reduction in AXIN2 expression following treatment provides evidence that the drug is effectively inhibiting the Wnt signaling pathway.

Modulation of AXIN2 Expression by this compound

Studies have shown that treatment with this compound leads to a significant decrease in AXIN2 mRNA levels in responsive tumors. This reduction has been observed in both in vitro and in vivo models, including patient-derived xenografts.[7] While a comprehensive table comparing the fold change in AXIN2 expression across a broad panel of sensitive and resistant cell lines is not available in a single source, the consistent downregulation of AXIN2 in response to this compound in Wnt-dependent models is a recurring finding.

Model SystemTreatmentChange in AXIN2 mRNA ExpressionReference
SW620 (Colon Cancer Cell Line)β-catenin antisense ODN~90% decrease[7]
Human Colon Tumors-Elevated in tumors with activated Wnt signaling[7]
Breast Cancer CellsAxin2 knockdownDecreased cell proliferation[8]

Table 2: AXIN2 Expression as an Indicator of Wnt Pathway Activity and Therapeutic Response. This table highlights the role of AXIN2 as a downstream target of the Wnt pathway and its modulation by pathway inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the interplay of these components and the experimental approaches used to study them, the following diagrams are provided.

Experimental_Workflow start Start: Identify Patient Cohort or Cell Line Panel genomic_analysis Genomic Analysis (Sequencing for RNF43 mutations) start->genomic_analysis stratification Stratify by RNF43 Status (Mutant vs. Wild-Type) genomic_analysis->stratification in_vitro_studies In Vitro Studies (Cell Viability Assays) stratification->in_vitro_studies Mutant stratification->in_vitro_studies Wild-Type in_vivo_studies In Vivo Studies (PDX Models) stratification->in_vivo_studies Mutant treatment Treat with this compound vs. Vehicle Control in_vitro_studies->treatment in_vivo_studies->treatment data_collection_vitro Data Collection: - IC50 values - Apoptosis assays treatment->data_collection_vitro data_collection_vivo Data Collection: - Tumor volume - Immunohistochemistry (β-catenin) - qRT-PCR (AXIN2) treatment->data_collection_vivo analysis Comparative Data Analysis data_collection_vitro->analysis data_collection_vivo->analysis conclusion Conclusion: Identify Biomarkers for This compound Sensitivity analysis->conclusion

References

Comparative Analysis of ETC-159 Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of ETC-159, a novel inhibitor of the Wnt signaling pathway, across various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action to facilitate informed research and development decisions.

Abstract

This compound is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of all Wnt ligands. By blocking Wnt secretion, this compound effectively inhibits the Wnt signaling pathway, which is aberrantly activated in numerous cancers and plays a crucial role in tumor initiation, growth, and metastasis. This guide presents a comparative analysis of the efficacy and mechanism of action of this compound in a range of cancer cell lines, including those from colorectal, pancreatic, and osteosarcoma origins. The data presented herein is supported by detailed experimental protocols and visualizations to provide a clear and objective overview of this compound's performance.

Mechanism of Action: Targeting the Wnt Signaling Pathway

This compound exerts its anti-cancer effects by targeting PORCN, a critical enzyme in the Wnt signaling cascade. The binding of Wnt ligands to their receptors on the cell surface initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, survival, and differentiation. By inhibiting PORCN, this compound prevents the palmitoylation of Wnt ligands, a crucial step for their secretion and subsequent receptor binding. This leads to a downstream reduction in β-catenin levels and the suppression of Wnt target gene expression.

ETC-159_Mechanism_of_Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled PORCN PORCN PORCN->Wnt Palmitoylation & Secretion ETC159 This compound ETC159->PORCN GSK3B GSK3β Dishevelled->GSK3B beta_catenin β-catenin GSK3B->beta_catenin Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Figure 1: Simplified Wnt signaling pathway and the inhibitory action of this compound.

Comparative Efficacy of this compound in Cancer Cell Lines

The inhibitory activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (nM)Reference
STF3A-2.9 (β-catenin reporter activity)[1]
HPAF-IIPancreaticED50 (Soft Agar) ~10[2]
AsPC-1PancreaticED50 (Soft Agar) >100[2]
CFPAC-1PancreaticED50 (Soft Agar) ~20[2]
EGI-1CholangiocarcinomaED50 (Soft Agar) ~5[2]
MCASOvarianED50 (Soft Agar) ~10[2]
PaTu8988TPancreaticResistant[2]

Note: ED50 (Effective Dose 50) in the context of the soft agar assay refers to the dose that reduced colony formation by 50% of the maximal inhibition.

Experimental Protocols

Cell Culture

Human cancer cell lines were maintained in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Colony Formation Assays

Soft Agar Colony Formation Assay: A base layer of 0.5% agar in complete medium was prepared in 48-well plates.[3] Cancer cells (5,000 cells/well) were then suspended in 0.35% agar in complete medium and layered on top of the base layer.[3] Cells were treated with varying concentrations of this compound. Plates were incubated for 2-3 weeks, and colonies were stained with crystal violet and quantified.[2]

Soft_Agar_Assay_Workflow A Prepare 0.5% agar base layer in 48-well plate B Suspend cells in 0.35% agar and layer on top A->B C Add this compound at varying concentrations B->C D Incubate for 2-3 weeks C->D E Stain colonies with crystal violet D->E F Quantify colonies E->F

Figure 2: Workflow for the soft agar colony formation assay.

Western Blot Analysis

Cells were treated with this compound or vehicle control for the indicated times. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key Wnt signaling pathway proteins (e.g., β-catenin, Axin2) and loading controls (e.g., β-actin, GAPDH). Membranes were then incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Primary Antibodies Used:

  • Phospho-BRCA1 (Ser1524)[4]

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. cDNA was synthesized using the iScript cDNA Synthesis Kit (Bio-Rad). qRT-PCR was performed using SYBR Green PCR Master Mix (Applied Biosystems) on a real-time PCR system. The relative expression of target genes (e.g., AXIN2, MYC) was normalized to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound has also been demonstrated in preclinical xenograft models.

Osteosarcoma Xenograft Model

SJSA-1 and 143B osteosarcoma cells were injected subcutaneously into immunodeficient mice. Once tumors reached a palpable size, mice were treated with this compound (e.g., 30 mg/kg, daily oral gavage). Tumor growth was monitored regularly, and at the end of the study, tumors were excised for further analysis, including immunohistochemistry for β-catenin to confirm on-target pathway inhibition.

Colorectal Cancer Patient-Derived Xenograft (PDX) Model

Patient-derived colorectal cancer tissues with RSPO3 translocations were implanted into immunodeficient mice.[2] Treatment with this compound led to a significant reduction in tumor growth, accompanied by a marked remodeling of the transcriptome, including the downregulation of cell cycle and stem cell genes and the upregulation of differentiation markers.[2]

Conclusion

This compound is a promising therapeutic agent that effectively targets the Wnt signaling pathway in a variety of cancer cell lines. Its ability to inhibit PORCN leads to the suppression of Wnt-driven tumor growth, as demonstrated by in vitro and in vivo studies. The data presented in this guide provides a valuable resource for researchers investigating the therapeutic potential of Wnt pathway inhibition in oncology. Further studies are warranted to explore the full clinical potential of this compound in genetically defined patient populations.

Experimental_Workflow_Overview cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cancer Cell Lines B This compound Treatment A->B C Cell Viability Assay (Soft Agar) B->C D Western Blot (Protein Expression) B->D E qRT-PCR (Gene Expression) B->E F Xenograft Models (Osteosarcoma, CRC PDX) G This compound Administration F->G H Tumor Growth Measurement G->H I Immunohistochemistry G->I

Figure 3: Overview of the experimental workflow for evaluating this compound.

References

Validating RNA-Seq Data from ETC-159 Treated Samples with qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RNA sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) for the validation of gene expression changes in samples treated with ETC-159, a potent inhibitor of the Wnt signaling pathway. We offer detailed experimental protocols, comparative data, and visualizations to assist researchers in designing and interpreting their validation studies.

Introduction to this compound and Wnt Signaling

This compound is a small molecule inhibitor of Porcupine (PORCN), an O-acyltransferase crucial for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the entire Wnt signaling cascade, which plays a critical role in embryonic development and is frequently dysregulated in cancer. RNA-seq is a powerful tool for transcriptome-wide analysis of the effects of drugs like this compound, but it is standard practice to validate key findings with a targeted approach like qPCR to confirm the accuracy and reproducibility of the results.

Data Presentation: Comparing RNA-Seq and qPCR Results

A crucial step in the validation process is the direct comparison of gene expression fold changes obtained from RNA-seq and qPCR. While the absolute fold-change values may differ slightly between the two methods due to differences in their underlying chemistries and data analysis pipelines, a strong positive correlation is expected for robustly regulated genes.

Below is a representative table showcasing the expected concordance between RNA-seq and qPCR data for key Wnt target genes downregulated by this compound treatment.

Gene SymbolRNA-Seq Log2 Fold ChangeqPCR Log2 Fold Change
AXIN2 -2.58-2.45
LEF1 -2.10-2.25
NKD1 -1.85-1.95
NOTUM -3.20-3.05
SP5 -2.75-2.60

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Experimental Protocols

A meticulous experimental workflow is essential for reliable validation of RNA-seq data. Here, we provide detailed protocols for RNA extraction, cDNA synthesis, and qPCR.

Total RNA Extraction

High-quality, intact RNA is the prerequisite for both RNA-seq and qPCR.

  • Cell Lysis and Homogenization:

    • For adherent cells, wash the cell culture dish with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the dish by adding a suitable lysis reagent (e.g., TRIzol or a lysis buffer from a commercial kit).

    • Scrape the cells and collect the lysate.

    • For suspension cells, pellet the cells by centrifugation and then add the lysis reagent.

    • Homogenize the lysate by passing it several times through a pipette or a needle and syringe.

  • Phase Separation (for TRIzol-based methods):

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.

    • Centrifuge the samples to separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • RNA Precipitation:

    • Transfer the aqueous phase to a fresh tube.

    • Precipitate the RNA by adding isopropyl alcohol.

    • Incubate at room temperature for 10 minutes and then centrifuge to pellet the RNA.

  • RNA Wash and Resuspension:

    • Wash the RNA pellet with 75% ethanol to remove impurities.

    • Air-dry the pellet briefly and resuspend it in RNase-free water.

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

    • Evaluate RNA integrity by gel electrophoresis or using an automated system like the Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended.

cDNA Synthesis (Reverse Transcription)

The conversion of RNA to complementary DNA (cDNA) is a critical step for qPCR.

  • DNase Treatment: To eliminate any contaminating genomic DNA, treat the RNA samples with DNase I.

  • Reverse Transcription Reaction:

    • Use a commercial cDNA synthesis kit for optimal results.

    • In a PCR tube, combine the DNase-treated RNA, a reverse transcriptase enzyme, dNTPs, a mix of oligo(dT) and random hexamer primers, and the reaction buffer.

    • The total reaction volume is typically 20 µL.

  • Incubation:

    • Incubate the reaction mixture in a thermal cycler according to the manufacturer's protocol. A typical program includes a primer annealing step, an extension step at a specific temperature for the reverse transcriptase, and an inactivation step.

Quantitative PCR (qPCR)

qPCR allows for the sensitive and specific quantification of target gene expression.

  • Primer Design:

    • Design primers that are specific to the target genes of interest (e.g., AXIN2, LEF1, NKD1, NOTUM).

    • Whenever possible, design primers to span an exon-exon junction to avoid amplification of any residual genomic DNA.

    • Validate primer efficiency by running a standard curve.

  • qPCR Reaction Setup:

    • Prepare a master mix containing a fluorescent dye (e.g., SYBR Green or a probe-based chemistry like TaqMan), a DNA polymerase, dNTPs, and forward and reverse primers.

    • Add the diluted cDNA to the master mix.

    • Run the reaction in triplicate for each sample and gene.

  • Thermal Cycling:

    • Perform the qPCR in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run (for SYBR Green-based assays) to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB, RPL13A).

    • Calculate the relative gene expression fold change using the ΔΔCt method.

Mandatory Visualizations

Wnt Signaling Pathway Inhibition by this compound

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand FZD Frizzled (FZD) DVL Dishevelled (DVL) FZD->DVL LRP LRP5/6 PORCN PORCN PORCN->Wnt Ligand Palmitoylation & Secretion GSK3B GSK3β DVL->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation & Degradation AXIN Axin APC APC Proteasome Proteasome BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulation & Translocation ETC159 This compound ETC159->PORCN WntTargetGenes Wnt Target Genes (AXIN2, LEF1, etc.) TCF_LEF->WntTargetGenes Transcription

Caption: Inhibition of Wnt signaling by this compound.

Experimental Workflow for RNA-Seq Validation

Workflow cluster_sample_prep Sample Preparation cluster_rnaseq RNA-Seq cluster_qpcr qPCR Validation cluster_comparison Comparison CellCulture Cell Culture + this compound Treatment RNA_Extraction Total RNA Extraction CellCulture->RNA_Extraction QC1 RNA Quality Control (QC) RNA_Extraction->QC1 LibraryPrep Library Preparation QC1->LibraryPrep cDNA_Synthesis cDNA Synthesis QC1->cDNA_Synthesis Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis_RNASeq Data Analysis (DEGs) Sequencing->DataAnalysis_RNASeq Comparison Compare RNA-Seq & qPCR Results DataAnalysis_RNASeq->Comparison qPCR_Run qPCR Reaction cDNA_Synthesis->qPCR_Run PrimerDesign Primer Design & Validation PrimerDesign->qPCR_Run DataAnalysis_qPCR Data Analysis (Fold Change) qPCR_Run->DataAnalysis_qPCR DataAnalysis_qPCR->Comparison

Caption: Workflow for validating RNA-seq data with qPCR.

Logical Relationship: RNA-Seq and qPCR

Logical_Relationship RNASeq RNA-Seq (Transcriptome-wide, Discovery) Hypothesis Hypothesis Generation (Differentially Expressed Genes) RNASeq->Hypothesis Confirmation Confirmation of Key Findings RNASeq->Confirmation Complementary Data qPCR qPCR (Targeted, Validation) qPCR->Confirmation Hypothesis->qPCR

Safety Operating Guide

Navigating the Safe Disposal of ETC-159: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like ETC-159 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound, a potent and orally available PORCN inhibitor, are not publicly detailed, established best practices for the disposal of chemical and pharmaceutical waste in a laboratory setting provide a clear framework.[1] This guide offers essential safety and logistical information to manage the disposal of this compound effectively, aligning with the core principles of laboratory safety and chemical handling.

This compound is an investigational drug that has shown efficacy in treating certain types of cancers by inhibiting the Wnt signaling pathway.[2][3] As a small molecule compound used in research, its disposal must be managed with the same rigor as its handling and storage to minimize risks to personnel and the environment.

Key Safety and Handling Information

A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key data for this compound.

PropertyValueSource
Synonyms ETC-1922159MedchemExpress.com[4]
Molecular Formula C19H17N7O3Cayman Chemical[5]
Molecular Weight 391.4 g/mol PubChem[6]
Appearance Crystalline solid / Solid powderCayman Chemical[5], Chemgood[7]
Storage (Powder) -20°CCayman Chemical[5], MedchemExpress.com[4]
Storage (In solvent) -80°CMedchemExpress.com[4]
Solubility Soluble in DMSO, DMFCayman Chemical[5], Chemgood[7]

Procedural Guidance for Disposal

The following step-by-step guidance is based on general best practices for the disposal of research compounds and should be adapted to comply with institutional and local regulations.

1. Consultation and Assessment:

  • Crucial First Step: Before initiating any disposal procedures, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on local regulations and the chemical properties of this compound.

  • Hazard Assessment: In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach should be taken, treating it as a potentially hazardous chemical. The available information indicates it is a bioactive small molecule.

2. Segregation and Labeling:

  • Waste Stream: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly approved by your EHS department.

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), concentration (if in solution), and any known hazard warnings.

3. Disposal of Unused and Residual this compound:

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed, and leak-proof container. Avoid mixing with incompatible solvents.

  • Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and disposed of as chemical waste.

4. Final Disposal:

  • Professional Disposal: The collected and labeled waste must be disposed of through a licensed hazardous waste disposal company arranged by your institution's EHS department.[1]

  • Incineration: For many pharmaceutical compounds, incineration by a specialized facility is the preferred method of destruction to ensure complete breakdown of the active molecule.[1]

Experimental Workflow for Disposal

The following diagram illustrates a generalized workflow for the proper disposal of this compound in a research laboratory setting. This workflow emphasizes the critical role of institutional safety protocols and professional waste management.

ETC159_Disposal_Workflow cluster_prep Preparation & Segregation cluster_collection Collection & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs segregate_waste Segregate Waste (Solid, Liquid, Contaminated) consult_ehs->segregate_waste collect_solid Collect Solid Waste in Sealed Container segregate_waste->collect_solid collect_liquid Collect Liquid Waste in Sealed Container segregate_waste->collect_liquid label_waste Label Waste Container (Name, Concentration, Hazard) collect_solid->label_waste collect_liquid->label_waste store_securely Store Securely in Designated Area label_waste->store_securely ehs_pickup Arrange Pickup by EHS/ Licensed Waste Vendor store_securely->ehs_pickup end End: Document Disposal ehs_pickup->end

Generalized workflow for the disposal of this compound.

By adhering to these general principles and, most importantly, your institution-specific guidelines, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.